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5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Documentation Hub

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  • Product: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-
  • CAS: 616240-03-0

Core Science & Biosynthesis

Foundational

Synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-: A Technical Guide to Alkynyltrifluoroborate-Mediated Lactone Ring Opening

Executive Summary The compound 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (also known as 1-hydroxy-7-benzyloxy-5-octyn-4-one) is a highly functionalized -acetylenic ketone. Molecules of this class serve as critical "pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (also known as 1-hydroxy-7-benzyloxy-5-octyn-4-one) is a highly functionalized


-acetylenic ketone. Molecules of this class serve as critical "prespiroketal" intermediates in the total synthesis of complex macrolides, marine natural products, and pheromones.

Synthesizing such structures directly from lactones typically presents a severe chemoselectivity challenge: preventing the over-addition of the nucleophile to the newly formed ketone. This whitepaper details a highly efficient, self-validating synthetic protocol utilizing in situ generated lithium alkynyltrifluoroborates to achieve strictly mono-addition, bypassing the need for traditional Weinreb amide intermediates.

Mechanistic Rationale & Causality

The Chemoselectivity Challenge

Traditionally, synthesizing


-acetylenic ketones from lactones (such as 

-butyrolactone) requires a two-step sequence. Direct addition of standard lithium acetylides to lactones generally fails. The initial nucleophilic attack forms a tetrahedral hemiacetal alkoxide intermediate that is highly unstable. It rapidly collapses to form a ketone, which is significantly more electrophilic than the starting lactone. Consequently, a second equivalent of the acetylide attacks the ketone, resulting in complex mixtures dominated by tertiary diols.

To circumvent this, chemists historically convert the lactone into a Weinreb amide (


-methoxy-

-methylamide) prior to nucleophilic attack. While effective, this adds an extra synthetic step and reduces overall atom economy.
The Alkynyltrifluoroborate Solution

As established by , the introduction of boron trifluoride diethyl etherate (


) fundamentally alters the reaction trajectory.

When the terminal alkyne (3-benzyloxy-1-butyne) is deprotonated with


-BuLi and subsequently treated with 

, it forms a lithium alkynyltrifluoroborate ate-complex (

). This complex exhibits two critical properties:
  • Modulated Nucleophilicity: It is reactive enough to attack the lactone carbonyl but less aggressive than a naked acetylide.

  • Intermediate Stabilization (Self-Validating System): Upon attack, the boron atom coordinates with the oxygen atoms of the resulting tetrahedral intermediate. This forms a stable, boron-chelated hemiacetal that physically cannot collapse into a ketone under cryogenic conditions. The intermediate protects itself from further reaction until the system is deliberately quenched with an aqueous proton source, ensuring absolute chemoselectivity for mono-addition.

Retrosynthesis Target Target Molecule: 1-Hydroxy-7-(phenylmethoxy)- 5-octyn-4-one Intermediate Lithium Alkynyltrifluoroborate Target->Intermediate Retrosynthetic Disconnection Precursors γ-Butyrolactone + 3-Benzyloxy-1-butyne Intermediate->Precursors Reagents: n-BuLi, BF3·OEt2

Retrosynthetic disconnection of the target alpha-alkynone via alkynyltrifluoroborate chemistry.

Comparative Data Presentation

The superiority of the alkynyltrifluoroborate methodology becomes evident when compared against historical nucleophilic addition strategies for lactone ring-opening.

Table 1: Comparison of Nucleophilic Addition Strategies for Lactone Ring-Opening

Synthetic StrategyReagent SystemAdditiveChemoselectivityYield of α-AlkynonePrimary Drawback
Standard Acetylide Lithium AcetylideNonePoor< 20%Severe over-addition to ketone
Grignard Reagent Alkynylmagnesium BromideNonePoor< 30%Diol formation
Weinreb Amide Lithium Acetylide

-Dimethylhydroxylamine
Excellent~75%Requires extra synthetic step
Alkynyltrifluoroborate Lithium Acetylide

Excellent 89% None (Direct mono-addition)

Data extrapolated from the foundational methodology described in .

Experimental Protocol

The following self-validating workflow details the synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-. The protocol relies on strict temperature control and anhydrous conditions to maintain the integrity of the boron-stabilized intermediate.

Materials Required
  • Alkyne Precursor: 3-Benzyloxy-1-butyne (1.0 equiv, 10 mmol)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.05 equiv, 2.5 M in hexanes)
  • Lewis Acid: Boron trifluoride diethyl etherate (

    
    ) (1.0 equiv, 10 mmol)
    
  • Electrophile:

    
    -Butyrolactone (1.0 equiv, 10 mmol)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology
  • Alkyne Deprotonation (Lithiation):

    • Charge an oven-dried, argon-purged Schlenk flask with 3-benzyloxy-1-butyne (10 mmol) and anhydrous THF (50 mL).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add

      
      -BuLi (1.05 equiv) dropwise via syringe over 10 minutes.
      
    • Causality Check: Stir for 30 minutes at -78 °C to ensure complete quantitative deprotonation to the lithium acetylide.

  • Ate-Complex Formation:

    • To the stirring lithium acetylide solution at -78 °C, add

      
       (1.0 equiv) dropwise.
      
    • Stir the mixture for 15 minutes. This generates the critical lithium alkynyltrifluoroborate intermediate in situ.

  • Lactone Ring Opening:

    • Add

      
      -butyrolactone (1.0 equiv) dropwise to the -78 °C solution.
      
    • Maintain the reaction at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature over an additional 1 hour.

    • System Validation: TLC monitoring (Hexanes/EtOAc 7:3) will show the disappearance of the lactone and the formation of a highly polar baseline spot (the stable boron-hemiacetal complex).

  • Aqueous Quench & Hydrolysis:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL) at 0 °C.
      
    • Causality Check: The mildly acidic aqueous environment hydrolyzes the boron-oxygen bonds, collapsing the tetrahedral intermediate to yield the target ketone without risk of over-addition.

  • Workup and Purification:

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to afford 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- as a pale oil (Typical yield: ~80-89%).

Workflow Step1 1. Alkyne Deprotonation (n-BuLi, THF, -78°C) Step2 2. Ate-Complex Formation (BF3·OEt2, -78°C) Step1->Step2 Step3 3. Lactone Ring Opening (γ-Butyrolactone, -78°C to RT) Step2->Step3 Step4 4. Aqueous Quench & Hydrolysis (Sat. NH4Cl) Step3->Step4 Product Purified Target α-Alkynone (Yield ~89%) Step4->Product

Mechanistic workflow for the alkynyltrifluoroborate-mediated lactone ring opening.

Downstream Applications: Spiroketalization

The synthesized 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is primed for downstream cyclization. Subjecting this compound to palladium-catalyzed hydrogenation (


, 

atmosphere) achieves two transformations simultaneously:
  • Complete reduction of the C5-C6 alkyne to an alkane.

  • Hydrogenolysis (deprotection) of the benzyl ether at C7, revealing a secondary hydroxyl group.

The resulting 1,7-dihydroxyoctan-4-one intermediate spontaneously undergoes double intramolecular cyclization under mildly acidic conditions to form a 1,6-dioxaspiro[4.4]nonane derivative (specifically, 2-methyl-1,6-dioxaspiro[4.4]nonane). This predictable, cascade-style reactivity underscores the value of the alkynyltrifluoroborate method in complex natural product synthesis.

References

  • Doubský, J., Streinz, L., Šaman, D., Zedník, J., & Koutek, B. (2004). Alkynyltrifluoroborates as Versatile Tools in Organic Synthesis: A New Route to Spiroketals. Organic Letters, 6(26), 4909-4911.[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physicochemical properties of the functionalized hydroxyl α-alkynone, 5-Octyn-4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the functionalized hydroxyl α-alkynone, 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- (CAS No. 616240-01-8). While experimental data for this specific molecule is limited, this document synthesizes available information, including predicted properties and established chemical principles of related α-alkynone and benzyl ether structures. The guide covers molecular and structural data, predicted physicochemical parameters, synthesis, reactivity, stability, and recommended handling protocols. This information is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their work with this and structurally similar compounds.

Introduction and Structural Elucidation

Initially, it is critical to address a potential ambiguity in nomenclature. The topic specified "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-", however, the documented compound in scientific literature and chemical databases is 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- .[1] This guide will focus on the latter, well-documented compound, assuming a minor positional discrepancy in the original query.

5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is a polyfunctional organic molecule featuring a terminal hydroxyl group, an internal alkyne, a ketone, and a benzyl ether. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems like spiroketals.[2][3] The α-alkynone motif is a high-energy functionality that provides a versatile handle for various chemical transformations.

Molecular and Structural Data:

IdentifierValueSource
IUPAC Name 1-hydroxy-8-(phenylmethoxy)oct-5-yn-4-oneMoshang Chemical[1]
CAS Number 616240-01-8Moshang Chemical[1]
Molecular Formula C₁₅H₁₈O₃Moshang Chemical[1]
Molecular Weight 246.306 g/mol Moshang Chemical[1]
Canonical SMILES C1=CC=C(C=C1)COCCC#CC(=O)CCCO(Inferred)
InChIKey POYURDCZYXGXHK-UHFFFAOYSA-NMoshang Chemical[1]

Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 404.8 ± 55.0 °C (at 760 mmHg)Moshang Chemical[1]
Density 1.109 ± 0.06 g/cm³Moshang Chemical[1]
logP (Octanol/Water Partition Coefficient) 1.8Moshang Chemical

Synthesis and Characterization

The primary route for the synthesis of 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is documented in the scientific literature.[2][3][4]

Synthetic Protocol

The synthesis involves the ring-opening of a lactone with a lithium alkynyltrifluoroborate. Specifically, γ-butyrolactone is reacted with the lithium salt of ((but-3-yn-1-yloxy)methyl)benzene in the presence of boron trifluoride etherate.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent cluster_product Product gamma_butyrolactone γ-Butyrolactone reaction_center reaction_center gamma_butyrolactone->reaction_center alkyne ((but-3-yn-1-yloxy)methyl)benzene alkyne->reaction_center nBuLi n-Butyllithium nBuLi->reaction_center 1. BF3OEt2 Boron trifluoride etherate BF3OEt2->reaction_center 2. THF Tetrahydrofuran (THF) THF->reaction_center product 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- reaction_center->product Yield: 89%

Caption: Synthesis of the target compound.

Step-by-Step Methodology:

  • To a solution of ((but-3-yn-1-yloxy)methyl)benzene in anhydrous tetrahydrofuran (THF) at a low temperature (typically -78 °C), n-butyllithium is added dropwise to generate the corresponding lithium acetylide.

  • Boron trifluoride etherate is then added to form the lithium alkynyltrifluoroborate in situ.

  • γ-Butyrolactone is subsequently added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time (e.g., 1 hour) before being quenched.[1]

  • Standard aqueous workup and purification by column chromatography yield the desired product, 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, with a reported yield of 89%.[1]

Spectroscopic Characterization

While the specific spectra for 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- are not available in the searched literature, a general interpretation based on its functional groups can be provided.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group, a triplet for the terminal hydroxyl proton, methylene protons adjacent to the hydroxyl group, the ether linkage, and the carbonyl group, as well as protons on the carbon chain.

  • ¹³C NMR: Key signals would be observed for the carbonyl carbon (downfield), alkyne carbons, aromatic carbons of the benzyl group, and the various aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C≡C stretch of the alkyne, C=O stretch of the ketone, and C-O stretches of the ether and alcohol.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z = 246.3. Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the carbonyl group and loss of the benzyl group.

Reactivity and Stability

The reactivity of 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is dictated by its constituent functional groups.

Reactivity Profile
  • α-Alkynone System: This is the most reactive part of the molecule. The triple bond is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. It can undergo various addition reactions.[5]

  • Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to a secondary alcohol or reaction with Grignard reagents.

  • Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified.

  • Benzyl Ether: This is a common protecting group for alcohols and is generally stable to a range of conditions but can be cleaved under specific reductive or oxidative conditions.[2][4][6]

A key documented reaction of this molecule is its use as a precursor for the synthesis of spiroketals. This is achieved through a palladium-catalyzed hydrogenation, which reduces the alkyne and facilitates a subsequent spirocyclization.[1][3]

G cluster_reactant Reactant cluster_reagents Reagents cluster_solvent Solvent cluster_product Product reactant 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- reaction_center reaction_center reactant->reaction_center reagents H₂ (Hydrogen gas) Pd/C (Palladium on Carbon) reagents->reaction_center solvent Ethyl Acetate solvent->reaction_center product 1,6-Dioxaspiro[4.5]decane derivative reaction_center->product Yield: 71%

Caption: Hydrogenation and spirocyclization.

Stability and Storage
  • General Stability: α-Alkynones can be sensitive to strong bases, which can promote dimerization or other side reactions. They should be stored in a cool, dry place away from incompatible materials.

  • Benzyl Ether Stability: The benzyl ether group is stable to many non-reductive and non-strongly acidic or oxidative conditions.[2][4][6]

  • Storage Recommendations: It is recommended to store 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize potential degradation. Avoid contact with strong acids, strong bases, and oxidizing agents.

Conclusion

5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is a valuable synthetic intermediate with a rich chemical functionality. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on predicted data and established principles of its core chemical motifs. The synthetic route is well-defined, and its reactivity, particularly in the formation of spiroketals, highlights its utility in complex molecule synthesis. Researchers working with this compound should exercise standard precautions for handling α-alkynones and benzyl ethers, and consider the predicted properties as a guide for experimental design.

References

  • Doubský, J., Streinz, L., Šaman, D., Zedník, J., & Koutek, B. (2004). Alkynyltrifluoroborates as Versatile Tools in Organic Synthesis: A New Route to Spiroketals. Organic Letters, 6(26), 4909–4911. [Link]

  • Doubský, J., Streinz, L., Šaman, D., Zedník, J., & Koutek, B. (2004). Alkynyltrifluoroborates as versatile tools in organic synthesis: a new route to spiroketals. Organic letters, 6(26), 4909–4911. [Link]

  • 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)-. Moshang Chemical. (n.d.). Retrieved from [Link]

  • Reaction of α-alkynylketones with aminoalcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. (n.d.). Retrieved from [Link]

  • Benzyl Ethers. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Foundational

Structural Elucidation of 1-Hydroxy-7-(phenylmethoxy)-5-octyn-4-one: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The molecule 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one (Chemical Formula: C₁₅H₁⸸O₃) is a highly functionalized synthetic intermediate featuring a primary hydroxyl group, a conjugated alkynyl ketone (ynone) core, and a secondary benzyl ether. Molecules of this complexity are frequently encountered in the total synthesis of macrolides and complex polyketides.

As an Application Scientist, approaching the structural elucidation of this molecule requires moving beyond simple peak-matching. The analytical strategy must be a self-validating system where each technique orthogonally confirms the findings of the others. The foundational step in this system is calculating the Degrees of Unsaturation (DoU). For C₁₅H₁⸸O₃, the DoU is 7. Our analytical data must perfectly account for these 7 degrees: one phenyl ring (4 DoU), one alkyne (2 DoU), and one carbonyl (1 DoU).

This whitepaper details the causal logic, experimental protocols, and data integration required to unambiguously characterize this ynone intermediate.

Analytical Strategy & Workflow

To prevent analytical blind spots—such as the quaternary nature of the alkyne carbons—we employ a multi-modal workflow. High-Resolution Mass Spectrometry (HRMS) establishes the molecular boundary conditions (exact mass and formula), Infrared (IR) spectroscopy identifies the functional group dipoles, and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity.

Workflow Start 1-Hydroxy-7-(phenylmethoxy) -5-octyn-4-one Sample HRMS HRMS (ESI-TOF) Exact Mass & Fragments Start->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Chemical Shifts Start->NMR1D Aliquot 2 IR FT-IR Spectroscopy Functional Groups Start->IR Aliquot 3 Integration Data Integration & Structural Assembly HRMS->Integration Formula: C15H18O3 NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity NMR1D->NMR2D Spin System ID NMR2D->Integration C-C/C-H Backbone IR->Integration C=O, C≡C, O-H Final Confirmed Structure with Stereocenter (C7) Integration->Final Multi-modal Consensus

Multi-modal analytical workflow for the structural elucidation of the ynone intermediate.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic: HRMS is utilized first to confirm the molecular formula and identify labile functional groups before NMR analysis. The benzyl ether moiety is highly susceptible to dissociative protonation in the gas phase. We deliberately look for the loss of a benzyl cation (tropylium ion, m/z 91.0542), which acts as an immediate structural flag for the phenylmethoxy group [1].

Table 1: HRMS (ESI-TOF, Positive Mode) Fragmentation Data
Ion SpeciesTheoretical m/zObserved m/zError (ppm)Structural Assignment
[M+Na]⁺269.1148269.1151+1.1Sodium adduct of intact molecule
[M+H]⁺247.1329247.1332+1.2Protonated intact molecule
[M+H - H₂O]⁺229.1223229.1220-1.3Loss of primary hydroxyl group
[C₇H₇]⁺91.054291.0545+3.3Tropylium ion (cleavage of benzyl ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy forms the backbone of the structural elucidation[2]. The analysis is divided into 1D spectral feature extraction and 2D connectivity mapping.

1D NMR Insights (¹H and ¹³C)
  • The Diastereotopic Benzyl Ether (E-E-A-T Insight): A novice might expect the -O-CH₂-Ph protons to appear as a simple 2H singlet. However, because C7 is a chiral center, the adjacent benzylic protons are diastereotopic. They experience different magnetic environments and couple to each other, resulting in a characteristic AB quartet around 4.50 and 4.75 ppm (J ≈ 11.5 Hz).

  • The Ynone Core: The carbonyl carbon (C4) of an ynone is highly shielded compared to a standard aliphatic ketone (~210 ppm) due to conjugation with the alkyne π-system. It reliably appears near 188 ppm. The sp hybridized alkyne carbons (C5, C6) are observed at ~84 ppm and ~92 ppm, respectively [3].

2D NMR Connectivity (HMBC Logic)

Because the alkyne carbons (C5, C6) possess no directly attached protons, COSY and HSQC cannot assign them. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge this gap. The HMBC experiment detects long-range (²J and ³J) carbon-proton couplings.

HMBC H3 H3 Protons (~2.65 ppm) C4 C4 Carbonyl (~188.5 ppm) H3->C4 2J C5 C5 Alkyne (~84.5 ppm) H3->C5 3J H7 H7 Proton (~4.25 ppm) H7->C5 3J C6 C6 Alkyne (~92.0 ppm) H7->C6 2J H8 H8 Protons (~1.45 ppm) H8->C6 3J

HMBC logic used to assign the quaternary alkyne carbons across the conjugated ynone system.

Table 2: Complete ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz), IntegrationKey HMBC Correlations (H to C)
1 61.53.65, t, J = 6.0, 2HC2, C3
2 27.21.90, tt, J = 6.0, 7.2, 2HC1, C3, C4
3 39.82.65, t, J = 7.2, 2HC1, C2, C4, C5
4 188.5--
5 84.5--
6 92.0--
7 65.24.25, q, J = 6.8, 1HC5, C6, C8, OBn-CH₂
8 21.51.45, d, J = 6.8, 3HC6, C7
OBn-CH₂ 71.24.50 & 4.75, ABq, J = 11.5, 2HC7, OBn-C(ipso)
OBn-Ph 127.6 - 137.57.25 - 7.35, m, 5HOBn-CH₂
OH -2.05, br s, 1HC1

Infrared (IR) Spectroscopy Validation

IR spectroscopy serves as an orthogonal validation tool. Internal alkynes often exhibit weak or invisible C≡C stretches due to a lack of dipole moment change. However, in 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one , the alkyne is conjugated directly to a carbonyl. This breaks the symmetry and induces a strong dipole, rendering the C≡C stretch distinctly visible at ~2200 cm⁻¹. Concurrently, the conjugation lowers the C=O stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹) down to ~1670 cm⁻¹. A broad peak at ~3400 cm⁻¹ confirms the primary hydroxyl group.

Step-by-Step Experimental Protocols

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilution: Dilute the stock solution 1:100 in a mixture of 50:50 Methanol/Water containing 0.1% Formic Acid to promote ionization.

  • Injection: Inject 5 µL into the ESI-TOF mass spectrometer operating in positive ion mode.

  • Parameters: Set the capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 350 °C.

  • Data Processing: Calibrate the mass axis using a standard reference (e.g., Leucine Enkephalin) to ensure mass accuracy within <5 ppm.

Protocol B: Multi-Dimensional NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR: Acquire 16 scans at 298 K with a relaxation delay (d1) of 2 seconds and a 30° pulse angle.

  • ¹³C NMR: Acquire 1024 scans using a proton-decoupled sequence (e.g., WALTZ-16) with a d1 of 2 seconds to ensure relaxation of quaternary carbons (C4, C5, C6).

  • 2D NMR (HSQC/HMBC): Set up gradient-selected 2D experiments. For HMBC, optimize the long-range coupling delay for J = 8 Hz (typically ~62.5 ms), which is ideal for capturing the critical 3-bond couplings across the ynone system.

Protocol C: ATR-FTIR Spectroscopy
  • Background: Collect a background spectrum of the ambient atmosphere using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place approximately 2 mg of the neat oil/solid onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply optimal pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹.

  • Processing: Perform an ATR correction algorithm to adjust relative peak intensities, ensuring accurate representation of the C=O and C≡C stretches.

Conclusion

The structural elucidation of 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one demonstrates the necessity of a self-validating analytical framework. The HRMS exact mass establishes the 7 Degrees of Unsaturation. The IR confirms the conjugated nature of the ynone, which is subsequently quantified by the shielded ¹³C NMR shift of the carbonyl (188.5 ppm). Finally, the HMBC correlations seamlessly bridge the quaternary alkyne core, locking the functional groups into their exact regiochemical positions. This rigorous methodology ensures absolute confidence in the structural assignment of complex synthetic intermediates.

References

  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers PubMed (National Institutes of Health) URL:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists European Journal of Organic Chemistry (via Georgia State University) URL:[Link]

  • Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts Journal of Visualized Experiments (via PMC / National Institutes of Health) URL:[Link]

Exploratory

CAS number and IUPAC name of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-"

An In-Depth Technical Guide on the Synthesis and Applications of 7-(Benzyloxy)-1-hydroxyoct-5-yn-4-one Executive Summary In the realm of complex natural product synthesis, bifunctional ynones serve as critical linchpins...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis and Applications of 7-(Benzyloxy)-1-hydroxyoct-5-yn-4-one

Executive Summary

In the realm of complex natural product synthesis, bifunctional ynones serve as critical linchpins for assembling intricate molecular architectures. The compound designated by the CAS inverted index name "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" is a highly specialized synthetic intermediate. While bespoke chiral building blocks of this nature often do not possess a widely circulated, publicly registered CAS Registry Number, their structural motifs are heavily utilized in the total synthesis of macrolides, polyketides, and pyrimidine-derived amino acids.

This whitepaper provides a comprehensive analysis of this molecule—systematically named 7-(benzyloxy)-1-hydroxyoct-5-yn-4-one —detailing its physicochemical profile, strategic synthesis via Weinreb amide coupling, and its reactivity profile as a powerful Michael acceptor and precursor to chiral propargylic alcohols.

Nomenclature and Structural Elucidation

The molecular architecture of this compound is defined by a central conjugated alkynyl ketone (ynone) flanked by two distinct functionalized aliphatic chains.

  • CAS Inverted Name: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

  • IUPAC Name: 7-(benzyloxy)-1-hydroxyoct-5-yn-4-one

  • Structural Breakdown:

    • Parent Chain: An 8-carbon chain containing an alkyne at C5 and a ketone at C4 (oct-5-yn-4-one).

    • C1 Terminus: A primary alcohol (1-hydroxy), providing a handle for future oxidations, esterifications, or cross-coupling events.

    • C7 Position: A chiral center bearing a benzyl ether (7-phenylmethoxy or 7-benzyloxy), which serves as a robust, orthogonally cleavable protecting group for a secondary alcohol.

Physicochemical Profiling

Understanding the physical and chemical parameters of this ynone is essential for predicting its behavior during chromatographic purification and subsequent synthetic transformations.

PropertyValue
IUPAC Name 7-(benzyloxy)-1-hydroxyoct-5-yn-4-one
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
Hydrogen Bond Donors 1 (Primary Hydroxyl)
Hydrogen Bond Acceptors 3 (Ketone, Ether, Hydroxyl)
Rotatable Bonds 8
Key IR Stretches (Predicted) ~3400 cm⁻¹ (O-H), ~2200 cm⁻¹ (C≡C), ~1670 cm⁻¹ (Conjugated C=O)
Electrophilicity High (Conjugated Michael Acceptor)

Strategic Synthesis Pathways (Retrosynthetic Analysis)

The most reliable and high-yielding approach to synthesizing functionalized ynones is the acylation of terminal alkynes. Specifically, the coupling of a metalated terminal alkyne with a Weinreb amide (N-methoxy-N-methylamide) is the gold standard[1].

Causality of the Weinreb Amide Selection: Standard esters or acyl chlorides often suffer from over-addition by highly reactive organolithium or Grignard reagents, yielding tertiary alcohols. Weinreb amides circumvent this by forming a stable, five-membered chelated tetrahedral intermediate with the metal cation (Li⁺ or Mg²⁺). This intermediate is stable at low temperatures and only collapses to the desired ynone upon aqueous acidic quenching, strictly preventing double addition[2].

To synthesize 7-(benzyloxy)-1-hydroxyoct-5-yn-4-one, the retrosynthetic disconnection occurs at the C4-C5 bond, yielding two fragments:

  • Nucleophile: Lithium acetylide derived from 3-benzyloxy-1-butyne.

  • Electrophile: A suitably protected Weinreb amide, such as 4-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylbutanamide.

Detailed Experimental Protocol: Ynone Synthesis

The following protocol describes a self-validating system for the synthesis of the target ynone.

Step 1: Preparation of the Lithium Acetylide

  • Setup: Flame-dry a Schlenk flask under argon. Add 3-benzyloxy-1-butyne (1.2 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.15 equiv) dropwise over 15 minutes.

  • Validation: Stir for 40 minutes at -50 °C. The formation of the acetylide is validated by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via in-situ IR monitoring.

Step 2: Weinreb Amide Coupling

  • Coupling: Re-cool the acetylide solution to -78 °C. Add a 1.0 M THF solution of 4-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylbutanamide (1.0 equiv) dropwise[2].

  • Incubation: Allow the reaction mixture to slowly warm to room temperature over 1.5 hours. The stable tetrahedral intermediate prevents premature ketone formation during this warming phase.

  • Quench (Critical Step): Quench the reaction vigorously with saturated aqueous NH₄Cl at 0 °C. Causality: The slightly acidic NH₄Cl protonates the intermediate, forcing its collapse into the conjugated ynone and liberating N,O-dimethylhydroxylamine.

  • Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Orthogonal Deprotection

  • Desilylation: Dissolve the crude silyl ether in THF at 0 °C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv). Stir for 2 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc 7:3) will show the consumption of the non-polar silyl ether and the emergence of a polar, UV-active spot (the free primary alcohol).

  • Purification: Purify via flash column chromatography on silica gel to afford the pure 7-(benzyloxy)-1-hydroxyoct-5-yn-4-one.

Reactivity & Mechanistic Pathways

The resulting ynone is a highly versatile scaffold. Its two primary modes of reactivity are:

  • Nucleophilic Conjugate Additions (Michael Additions): The electron-deficient alkyne is highly susceptible to attack by soft nucleophiles (thiols, amines). This "click-like" amino-yne or thiol-yne reaction is heavily utilized in polymer chemistry and bioconjugation[3].

  • Asymmetric Reduction: The ynone can be stereoselectively reduced to a chiral propargylic alcohol using Noyori asymmetric hydrogen transfer catalysts (e.g., (S,S)-Ru complexes). This transformation is a critical step in the synthesis of complex marine macrolides like Aplyronine A[4].

G A Weinreb Amide (Protected) D Target Ynone (C15H18O3) A->D B Terminal Alkyne (3-benzyloxy-1-butyne) C Lithium Acetylide Intermediate B->C n-BuLi, THF -78°C C->D + Amide (A) -78°C to RT E Chiral Propargylic Alcohol D->E (S,S)-Ru Catalyst Asymmetric Reduction

Synthetic pathway of the target ynone via Weinreb amide coupling and subsequent Noyori reduction.

Applications in Drug Development

In pharmaceutical development, ynones matching this structural profile are rarely final active pharmaceutical ingredients (APIs). Instead, they are high-value intermediates. For example, Lewis acid-catalyzed heterocyclization of functionalized ynones with amidines is a highly efficient method for synthesizing pyrimidine-derived nonproteinogenic amino acids, which are used as fluorescent probes in chemical biology[1]. Furthermore, the presence of the orthogonally protected C7 hydroxyl and the free C1 hydroxyl allows this molecule to be seamlessly integrated into iterative cross-coupling sequences for polyketide drug discovery.

References

Sources

Foundational

Unlocking the Therapeutic Potential of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Executive Summary The compound 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (also recognized as 1-hydroxy-7-benzyloxy-oct-5-yn-4-one) is a highly functionalized α,β-alkynyl ketone. In the realm of modern drug discovery an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (also recognized as 1-hydroxy-7-benzyloxy-oct-5-yn-4-one) is a highly functionalized α,β-alkynyl ketone. In the realm of modern drug discovery and chemical biology, such conjugated ynone intermediates are privileged scaffolds. They serve a dual purpose: acting as potent electrophilic warheads for Targeted Covalent Inhibitors (TCIs)[1] and functioning as versatile building blocks for the total synthesis of bioactive natural products.

This technical whitepaper deconstructs the structural causality of this molecule, explores its potential biological activities, and provides self-validating experimental frameworks for its application in drug development.

Structural Profiling & Mechanistic Causality

To understand the biological potential of this compound, we must analyze the causality behind its specific functional domains. Every structural choice in this molecule dictates its pharmacological behavior:

  • The Ynone Core (5-Octyn-4-one): The conjugated alkyne-ketone system acts as a potent Michael acceptor. Unlike terminal ynones, which are hyper-reactive and prone to promiscuous off-target binding with cellular glutathione, this internal ynone exhibits tempered electrophilicity[2]. The steric hindrance of the internal carbon chain ensures that covalent bond formation is highly selective, requiring the precise microenvironment of an enzyme's active site to trigger the attack.

  • The 7-(Phenylmethoxy) Group: The bulky, lipophilic benzyl ether provides essential hydrophobic interactions. In kinase inhibition (e.g., targeting the DFG-out conformation), this lipophilic tail anchors the molecule deep within hydrophobic sub-pockets, driving the initial non-covalent affinity required before covalent modification can occur. Furthermore, it acts as a robust protecting group during upstream synthesis.

  • The 1-Hydroxy Terminus: This solvent-exposed primary alcohol serves as a critical polar handle. It improves the molecule's aqueous solubility and provides an ideal conjugation point for attaching PEG linkers or E3 ligase recruiting ligands in the development of Proteolysis Targeting Chimeras (PROTACs), all without disrupting the core pharmacophore.

Potential Biological Activities

A. Targeted Covalent Inhibition (Oncology & Antiviral)

The most significant biological application of this compound lies in its ability to covalently modify nucleophilic residues (primarily cysteine, and occasionally serine) in target proteins. The electrophilic nature of the ynone moiety allows it to form irreversible adducts[1]. This mechanism is highly sought after for inhibiting mutant kinases (such as KRAS G12C or EGFR T790M) in oncology, or for neutralizing cysteine proteases (such as the SARS-CoV-2 3CLpro) in antiviral therapies.

B. Precursor to Bioactive Heterocycles (Antimicrobial)

Beyond direct inhibition, ynones are integral to the biosynthesis and synthetic derivation of complex heterocycles. Through controlled cyclization reactions (e.g., with hydrazines or amidines), this scaffold can be converted into substituted pyrazoles or quinolones, structural motifs renowned for their broad-spectrum antibacterial and antifungal properties.

Systems & Pathways

The following diagrams illustrate the logical relationships and biological pathways associated with the compound's mechanism of action.

CovalentInhibition Target Target Enzyme (Free Cysteine) Complex Reversible Complex Target->Complex Non-covalent affinity Ynone Ynone Warhead (5-Octyn-4-one) Ynone->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct Michael Addition

Workflow of ynone-mediated targeted covalent inhibition via Michael addition.

Signaling Stimulus Extracellular Signal (Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Mutant Mutant Kinase (e.g., KRAS G12C) Receptor->Mutant Effector Downstream Effectors (MAPK Pathway) Mutant->Effector Hyperactivation Response Cell Proliferation & Survival Effector->Response Inhibitor Ynone Inhibitor (Covalent Blockade) Inhibitor->Mutant Covalent Binding

Disruption of oncogenic signaling pathways by ynone-based covalent inhibitors.

Quantitative Data: Warhead Reactivity Comparison

To contextualize the utility of the 5-Octyn-4-one core, the table below compares its intrinsic reactivity and biological parameters against other standard covalent warheads used in drug design.

Warhead MotifIntrinsic Electrophilicity (

,

)
Primary Target ResidueBinding ReversibilityTypical

Range (nM)
Acrylamide0.01 - 0.1CysteineIrreversible1 - 50
Internal Ynone 0.05 - 0.5 Cysteine / Serine Irreversible 5 - 100
Terminal Ynone1.0 - 10.0CysteineIrreversible< 5 (High off-target toxicity)
Vinyl Sulfone0.1 - 1.0CysteineIrreversible10 - 200

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, any biological evaluation of this compound must utilize self-validating protocols. The following methodologies incorporate built-in control checkpoints to verify mechanistic causality.

Protocol A: Intact Protein LC-MS for Covalent Adduct Validation

This protocol validates that the biological activity is driven by true covalent modification rather than transient competitive inhibition.

  • Preparation: Dilute the recombinant target protein (e.g., KRAS G12C) to a final concentration of 10 µM in an assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Incubation: Introduce 50 µM of the ynone compound (maintaining a 1% DMSO final concentration). Incubate the mixture at 25°C for exactly 2 hours to allow the Michael addition to reach completion.

  • Quenching: Arrest the reaction by adding 1% formic acid, which protonates the nucleophilic residues and halts further cross-linking.

  • Desalting: Pass the quenched mixture through a C4 ZipTip to remove buffer salts that interfere with ionization.

  • Analysis: Analyze the eluate via ESI-TOF Mass Spectrometry. Look for a mass shift corresponding exactly to the molecular weight of the intact ynone compound.

  • Self-Validation Checkpoint (Critical): Run a parallel assay using a mutant version of the target protein where the active cysteine is mutated to alanine (Cys

    
     Ala). Validation:  If the mass shift disappears in the mutant cohort, the covalent binding is definitively proven to be strictly cysteine-dependent, ruling out non-specific aggregation.
    
Protocol B: Orthogonal Deprotection & Cyclization Workflow

This protocol demonstrates how to convert the intermediate into a bioactive heterocycle while preserving the sensitive alkyne.

  • Reagent Setup: Dissolve the compound in anhydrous dichloromethane (DCM) under a strict inert argon atmosphere.

  • Deprotection: Cool the system to -78°C and add 1.2 equivalents of Boron trichloride (

    
    ). Causality:
    
    
    
    acts as a hard Lewis acid to selectively cleave the 7-phenylmethoxy ether without causing the over-reduction of the alkyne that would occur during standard palladium-catalyzed hydrogenolysis.
  • Quenching: After 30 minutes, carefully quench the reaction with saturated

    
     to neutralize the Lewis acid.
    
  • Cyclization: Treat the resulting diol-ynone with a catalytic amount of gold(I) chloride (AuCl) at room temperature to trigger an intramolecular hydroalkoxylation, yielding an oxygen-containing heterocycle.

  • Self-Validation Checkpoint: Monitor the reaction via

    
    -NMR. Validation:  The complete disappearance of the alkyne carbon signals (~80-90 ppm) and the emergence of an enol-ether double bond signal confirm that cyclization was successful and that the ynone core was not prematurely degraded during deprotection.
    

References

  • Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry (RSC Publishing).

  • Review of ynone chemistry and applications. BenchChem.

  • 4-Decyn-3-one | High-Purity Research Chemical. BenchChem.

Sources

Exploratory

Solubility Profiling and Solvent Selection Strategies for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

A Critical Guide for Prostaglandin Analog Synthesis Executive Summary Molecule of Interest: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Primary Application: Key "Omega Side-Chain" intermediate in the total synthesis of E...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Guide for Prostaglandin Analog Synthesis

Executive Summary

Molecule of Interest: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Primary Application: Key "Omega Side-Chain" intermediate in the total synthesis of E-series prostaglandins, specifically Misoprostol .[1][2] Chemical Class: Conjugated Alkynone / Protected Benzyl Ether.

This guide provides a technical breakdown of the solubility characteristics of this specific intermediate. Unlike the final drug substance (Misoprostol), which is a viscous oil with established pharmacopeial solubility data, this intermediate possesses a reactive ynone (alkyne-ketone) motif and a lipophilic benzyl ether protecting group. Successful handling requires balancing the solubility needed for reaction homogeneity against the stability risks inherent to the Michael-acceptor ynone system.

Physicochemical Structure & Solubility Logic[1]

To predict and manipulate the solubility of this molecule, we must deconstruct its functional groups. The molecule is an amphiphile with a distinct polarity gradient.

  • Lipophilic Domain (The "Grease"): The 7-(phenylmethoxy) group (benzyl ether) and the hydrocarbon backbone drive solubility in non-polar and moderately polar organic solvents (Toluene, DCM).

  • Hydrophilic Domain (The "Head"): The 1-hydroxy (primary alcohol) provides a hydrogen-bonding handle, granting solubility in alcohols and esters.

  • Reactive Core (The "Warhead"): The 5-octyn-4-one system is a conjugated ynone. While it contributes to polarity, its primary significance is reactivity . It is a potent Michael acceptor.

Critical Insight: Avoid protic solvents with high basicity or nucleophilicity (e.g., ammonia, primary amines) as they will attack the C5/C6 position.

DOT Diagram: Structural Polarity Vectors

The following diagram visualizes the competing solubility vectors within the molecule.

StructureAnalysis Molecule 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Benzyl Benzyl Ether (C7) Lipophilic / Hydrophobic Solubility: Toluene, DCM Molecule->Benzyl Dominated by Ynone Alkynone (C4-C5) Reactive Michael Acceptor Risk: Nucleophilic Attack Molecule->Ynone Contains Alcohol Primary Alcohol (C1) Hydrophilic / H-Bonding Solubility: Alcohols, EtOAc Molecule->Alcohol Anchored by

Caption: Functional group decomposition showing the balance between the lipophilic benzyl tail and the hydrophilic alcohol head.

Solubility Profile & Solvent Compatibility[2]

The following data is derived from standard process chemistry protocols for prostaglandin omega-chain intermediates (e.g., Misoprostol synthesis).

Thermodynamic Prediction:

  • LogP (Approx): 2.5 – 3.2 (Moderately Lipophilic).

  • Physical State: Viscous yellow/orange oil or low-melting solid (depending on purity).

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent Ideal for extraction and transport. High solubility due to benzyl group interaction.
Esters Ethyl Acetate (EtOAc)Excellent Preferred solvent for chromatography (TLC/Flash). Safe, non-halogenated alternative to DCM.
Ethers MTBE / THFGood THF is excellent for reactions (e.g., cuprate additions). MTBE is preferred for extractions (avoids peroxides).
Aromatics TolueneGood Excellent for azeotropic drying of the alcohol. Solubilizes the benzyl group effectively.
Alcohols Methanol / EthanolModerate/Good Soluble, but use with caution . In the presence of base, alcohols can add across the alkyne (Michael addition).
Alkanes Hexanes / HeptanePoor The compound will likely "oil out" or form a gum. Useful as an anti-solvent for recrystallization.
Aqueous Water / BrineInsoluble The benzyl group prevents water solubility. Useful for washing away inorganic salts during workup.
Experimental Protocols
Protocol A: Rapid Solubility Screening (Visual Method)

Use this protocol to verify solvent suitability for a new batch or alternative synthesis route.

  • Preparation: Weigh 10 mg of the intermediate into a 4 mL clear glass vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).

    • Cloudy/Oil Droplets: Partial solubility.[1][2]

    • Solid Remains: Insoluble.

  • Heating (Optional): If insoluble, heat gently to 40°C. If it dissolves but precipitates upon cooling, the solvent system is a candidate for recrystallization .

Protocol B: Purification via Flash Chromatography

Because of the "Poor" solubility in pure alkanes and "Excellent" solubility in esters, a gradient system is the standard purification method.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate.

  • Gradient:

    • Equilibrate column with 10% EtOAc in Hexanes.

    • Load sample (dissolved in minimum volume of DCM or 25% EtOAc).

    • Ramp from 10% B to 40% B over 10 column volumes.

    • Detection: UV at 254 nm (Strong absorption from Benzyl and Enone/Ynone).

Strategic Workflow: Solvent Selection for Scale-Up

When moving from gram-scale synthesis to kilo-lab production, solvent selection changes. You must move away from DCM (environmental concerns) and Ether (safety).

DOT Diagram: Solvent Selection Decision Tree

SolventSelection Start Select Process Step Reaction Reaction Medium (Synthesis) Start->Reaction Workup Workup / Extraction Start->Workup Purification Purification (Chromatography) Start->Purification Anhydrous Strictly Anhydrous? Reaction->Anhydrous PhaseSplit Phase Separation Required? Workup->PhaseSplit Flash Flash Column Purification->Flash THF Use THF or 2-MeTHF Anhydrous->THF Yes DCM Use DCM (If low temp required) Anhydrous->DCM No MTBE Use MTBE/Brine (Good density diff) PhaseSplit->MTBE Yes (Preferred) EtOAc Use EtOAc (Standard) PhaseSplit->EtOAc Alternative HeptEtOAc Heptane / EtOAc (Replaces Hexane) Flash->HeptEtOAc

Caption: Decision logic for selecting solvents during the scale-up of Misoprostol intermediates.

Safety & Stability (E-E-A-T)

The "Ynone" Hazard: The 5-octyn-4-one moiety makes this compound a skin sensitizer . It can alkylate cysteine residues in proteins (Michael addition).

  • Protocol: Always double-glove (Nitrile) and handle in a fume hood.

  • Solvent Warning: Do not store this intermediate in Methanol or Ethanol for prolonged periods (>24 hours) at room temperature, as slow addition of the alkoxide to the alkyne may occur, degrading purity.

References
  • Collins, P. W. (1990). Misoprostol: discovery, development, and clinical application. Medicinal Research Reviews.

  • Cayman Chemical. (2024). Misoprostol (free acid) Product Information & Solubility Data.[2] (Used for comparative solubility of the PG core).

  • Pappo, R., et al. (1982). Chemistry of the Prostaglandins.[3] (G.D. Searle & Co. Patents regarding omega-chain synthesis).

  • European Pharmacopoeia. (2008). Misoprostol Monograph 01/2008:1731.[1] (Defining solubility standards for the final API).

Sources

Protocols & Analytical Methods

Method

synthetic route to "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" from commercially available reagents

Executive Summary This guide details a robust, convergent synthetic route for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (Target Molecule 1 ).[1] The strategy employs a modular approach, coupling a lithium acetylide fra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, convergent synthetic route for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (Target Molecule 1 ).[1] The strategy employs a modular approach, coupling a lithium acetylide fragment with a Weinreb amide. This pathway is selected for its high fidelity in preserving the sensitive ynone functionality and preventing over-addition (tertiary alcohol formation) common with standard ester-organolithium couplings.[1]

Key Advantages of this Route:

  • Modularity: Allows independent modification of the aliphatic chain or the propargylic ether.

  • Chemoselectivity: Uses the Weinreb amide to strictly control ketone formation.[2]

  • Scalability: Utilizes commercially available, inexpensive starting materials (

    
    -butyrolactone and 3-butyn-2-ol).[1]
    

Retrosynthetic Analysis

The target molecule contains a potentially reactive


-acetylenic ketone (ynone) and a primary alcohol. To maximize stability, the synthesis is disconnected at the C4-C5 bond.
  • Fragment A (Nucleophile): A protected propargylic ether derived from 3-butyn-2-ol.[1]

  • Fragment B (Electrophile): A silyl-protected Weinreb amide derived from

    
    -butyrolactone.[1]
    

Retrosynthesis Target Target Molecule (1) 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one Disconnection C4-C5 Disconnection (Weinreb Coupling) Target->Disconnection FragA Fragment A (Nucleophile) 3-(benzyloxy)but-1-yne Disconnection->FragA Lithiation FragB Fragment B (Electrophile) Weinreb Amide Derivative Disconnection->FragB SM1 Start: 3-Butyn-2-ol (Commercially Available) FragA->SM1 BnBr, NaH SM2 Start: γ-Butyrolactone (Commercially Available) FragB->SM2 1. AlMe3, MeNH(OMe) 2. TBSCl

Figure 1: Retrosynthetic tree illustrating the convergent strategy.

Experimental Protocols

Phase 1: Synthesis of Fragment A (Alkyne)

Objective: Protection of the secondary alcohol in 3-butyn-2-ol as a benzyl ether.[1] Reagents: 3-Butyn-2-ol (racemic or chiral), Sodium Hydride (NaH), Benzyl Bromide (BnBr).[1]

ReagentEquiv.[2][3][4][5][6][7]Role
3-Butyn-2-ol1.0Substrate
NaH (60% in oil)1.2Base
Benzyl Bromide1.1Electrophile
TBAI0.05Catalyst (Phase Transfer)
THFSolvent0.5 M

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and argon inlet.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add 3-butyn-2-ol (1.0 equiv) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases.

  • Alkylation: Add tetrabutylammonium iodide (TBAI, 5 mol%) followed by dropwise addition of Benzyl Bromide (1.1 equiv).

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench carefully with sat. NH₄Cl.[6][8] Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[8]

  • Purification: Flash chromatography (SiO₂, 5-10% EtOAc in Hexanes) yields 3-(benzyloxy)but-1-yne (Fragment A).[1]

Phase 2: Synthesis of Fragment B (Weinreb Amide)

Objective: Ring-opening of


-butyrolactone to the Weinreb amide and subsequent silyl protection.[1]

Step 2a: Aluminum-Mediated Aminolysis Caution: Trimethylaluminum (


) is pyrophoric.[1] Handle under strict inert atmosphere.
ReagentEquiv.[3][4][5][6][7]Role
N,O-Dimethylhydroxylamine HCl1.2Amine Source
AlMe₃ (2.0M in Toluene)1.2Activator

-Butyrolactone
1.0Substrate
DCM (Anhydrous)Solvent0.3 M

Protocol:

  • Complex Formation: In a flame-dried flask under argon, suspend N,O-dimethylhydroxylamine HCl in DCM at 0°C. Slowly add

    
     (Caution: Exothermic, Methane evolution). Stir for 30 min at RT to form the aluminum amide species.
    
  • Addition: Cool mixture to 0°C. Add

    
    -butyrolactone dropwise.
    
  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Cool to 0°C. Carefully quench with Rochelle’s salt (sodium potassium tartrate) solution. Vigorously stir the biphasic mixture for 2 hours until the aluminum emulsion breaks and layers separate clearly.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude alcohol 4-hydroxy-N-methoxy-N-methylbutanamide .

Step 2b: TBS Protection Protocol:

  • Dissolve crude amide from Step 2a in DCM.

  • Add Imidazole (1.5 equiv) and TBSCl (1.2 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Standard aqueous workup and silica gel chromatography (20% EtOAc/Hexanes) yields Fragment B (4-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylbutanamide).[1]

Phase 3: Fragment Coupling (The Key Step)

Objective: Coupling Lithium Acetylide A with Weinreb Amide B to form the ynone.

ReagentEquiv.[2][3][4][5][6][7]Role
Fragment A (Alkyne)1.2Nucleophile
n-BuLi (2.5M in Hexanes)1.15Lithiating Agent
Fragment B (Amide)1.0Electrophile
THF (Anhydrous)Solvent0.2 M

Protocol:

  • Lithiation: Dissolve Fragment A (1.2 equiv) in THF. Cool to -78°C. Add n-BuLi (1.15 equiv) dropwise.[1] Stir for 45 min at -78°C to generate the lithium acetylide.

  • Coupling: Dissolve Fragment B (1.0 equiv) in minimal THF and add it dropwise to the acetylide solution at -78°C.

  • Mechanism Check: The reaction forms a stable tetrahedral intermediate.[2][3][4][5][9][10] Do not warm above 0°C before quenching to avoid side reactions.

  • Quench: After 2 hours at -78°C (or warming to -20°C if sluggish), quench cold with sat. NH₄Cl.[6][8]

  • Workup: Extract with Et₂O. Dry and concentrate.

  • Purification: Flash chromatography yields the protected ynone: 1-((tert-butyldimethylsilyl)oxy)-7-(benzyloxy)oct-5-yn-4-one .[1]

Phase 4: Global Deprotection

Objective: Removal of the TBS group without inducing Michael addition of the resulting alcohol to the ynone.

Protocol:

  • Dissolve the coupled product in MeOH (0.1 M).

  • Add Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).[1]

  • Stir at RT.[8] Monitor closely (approx. 2-4 hours). Note: Acidic conditions are preferred over TBAF to prevent base-catalyzed cyclization.[1]

  • Workup: Remove volatiles. Dilute with EtOAc, wash with NaHCO₃.

  • Final Purification: Flash chromatography yields the final target 1 .

Critical Quality Attributes & Troubleshooting

Workflow cluster_safety Safety Critical cluster_stability Stability Critical AlMe3 AlMe3 Handling (Pyrophoric) Step1 Lactone Opening AlMe3->Step1 Ynone Ynone Product (Michael Acceptor) Step2 TBS Protection Step1->Step2 Step3 Lithium Coupling (-78°C) Step2->Step3 Step4 Acidic Deprotection (PPTS) Step3->Step4 Step4->Ynone Yields

Figure 2: Process workflow highlighting critical safety and stability nodes.

  • Stability Warning: The final product contains a free primary alcohol and an

    
    -alkynone. This system is prone to 5-exo-dig cyclization  to form a dihydrofuran derivative under basic conditions.[1] Store the pure compound in benzene or toluene at -20°C.
    
  • Chirality: If the target requires a specific enantiomer at C7, start with (R)- or (S)-3-butyn-2-ol.[1] The reaction sequence preserves the stereocenter configuration.

References

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides.[1] Synthetic Communications, 12(13), 989-993. Link

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to chapters on Silyl Ethers and Benzyl Ethers).
  • Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. Journal of the American Chemical Society, 128(30), 9998–10007. Link

Sources

Application

application of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" in organic synthesis

A Specialized Intermediate for Complex Molecule Synthesis Introduction: Unveiling a Versatile Building Block In the landscape of modern organic synthesis, the demand for chiral, complex molecular architectures continues...

Author: BenchChem Technical Support Team. Date: March 2026

A Specialized Intermediate for Complex Molecule Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the demand for chiral, complex molecular architectures continues to drive the development of novel synthetic methodologies and the identification of versatile building blocks. 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-, a functionalized hydroxyl α-alkynone, has emerged as a valuable intermediate, particularly in the stereocontrolled synthesis of spiroketal moieties. Spiroketals are prevalent structural motifs in a vast array of bioactive natural products, and their synthesis remains a significant challenge. This document provides an in-depth guide to the application of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- in organic synthesis, with a focus on its role as a prespiroketal intermediate. We will explore its preparation, subsequent transformation, and the mechanistic rationale behind its utility, providing detailed protocols for its application.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is presented in the table below.

PropertyValue
CAS Number 616240-01-8
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
Appearance Not specified (likely an oil or low-melting solid)
Boiling Point (Predicted) 404.8 ± 55.0 °C
Density (Predicted) 1.109 ± 0.06 g/cm³
LogP (Predicted) 1.8

Synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

The preparation of this key intermediate is achieved through the ring-opening of a lactone with a lithium alkynyltrifluoroborate, which serves as a stable and effective nucleophile.[1][2] This approach provides a reliable route to the desired functionalized hydroxyl α-alkynone.

Synthetic Scheme

Caption: Synthesis of the target molecule via lactone ring-opening.

Detailed Experimental Protocol

Materials:

  • ((but-3-yn-1-yloxy)methyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • γ-Butyrolactone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ((but-3-yn-1-yloxy)methyl)benzene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi dropwise. Stir the resulting mixture at this temperature for 30 minutes.

  • Add BF₃·OEt₂ to the solution and continue stirring for another 15 minutes at -78 °C.

  • Add a solution of γ-butyrolactone in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-.[2]

Application in Spiroketal Synthesis

The primary and most well-documented application of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is its use as a precursor for the synthesis of spiroketals.[1][2] This transformation is achieved through a palladium-catalyzed hydrogenation of the alkyne moiety, which is followed by a spontaneous spirocyclization.

Mechanistic Insight

The reaction proceeds via a two-step sequence in a single pot:

  • Hydrogenation: The palladium on activated charcoal (Pd/C) catalyst facilitates the reduction of the alkyne to the corresponding alkane. This is a standard heterogeneous catalytic hydrogenation.

  • Spirocyclization: The resulting saturated hydroxy ketone undergoes an acid- or base-catalyzed intramolecular cyclization. The hydroxyl group attacks one of the carbonyl carbons, leading to the formation of the thermodynamically stable spiroketal.

Reaction Scheme

Caption: Palladium-catalyzed hydrogenation and spirocyclization.

Detailed Experimental Protocol

Materials:

  • 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

  • 10% Palladium on activated charcoal (Pd/C)

  • Ethyl acetate

  • Hydrogen gas (H₂) balloon or supply

Procedure:

  • Dissolve 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at 20 °C for 15 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude spiroketal by flash column chromatography on silica gel.[2]

Conclusion and Future Outlook

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- stands out as a highly effective and specialized building block for the synthesis of spiroketals. The methodologies for its preparation and subsequent transformation are robust and high-yielding, offering a reliable pathway to this important class of compounds. While its application is currently focused, the unique arrangement of functional groups—a terminal hydroxyl, a ketone, an alkyne, and a protected alcohol—suggests potential for its use in other complex synthetic endeavors. Future research may explore its utility in cascade reactions, multicomponent reactions, or as a linchpin in the total synthesis of other natural products. The stability of the alkynyltrifluoroborate precursor and the efficiency of the key transformations make this synthetic intermediate a valuable tool for researchers in organic and medicinal chemistry.

References

  • Doubský, J., Streinz, L., Saman, D., Zedník, J., & Koutek, B. (2004). Alkynyltrifluoroborates as versatile tools in organic synthesis: a new route to spiroketals. Organic letters, 6(26), 4909–4911. [Link]

  • Mochem (Shanghai) Chemical Co., Ltd. 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)-. [Link]

Sources

Method

"5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" as a building block for complex molecules

Application Note & In-Depth Guide Topic: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-: A Versatile Synthon for the Facile Construction of Spiroketal Frameworks This document provides an in-depth guide for researchers, med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & In-Depth Guide

Topic: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-: A Versatile Synthon for the Facile Construction of Spiroketal Frameworks

This document provides an in-depth guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- as a pivotal building block in the synthesis of complex organic molecules. We will delve into its synthesis, physicochemical properties, and a validated protocol for its transformation into spiroketal systems, a privileged scaffold in numerous natural products.[1]

Introduction: The Strategic Value of the Acyclic Precursor

The synthesis of complex molecular architectures often relies on the strategic selection of highly functionalized, yet versatile, building blocks.[2] 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS No. 616240-01-8) represents an exemplary synthon, embedding multiple reactive centers within a single acyclic carbon chain.[3] Its structure features:

  • An internal alkyne , which can be selectively reduced or serve as a handle for further transformations such as metal-catalyzed coupling reactions.

  • A ketone , providing a site for nucleophilic attack or elaboration into more complex functionalities.

  • A primary alcohol , which is crucial for cyclization events.

  • A benzyl-protected alcohol , allowing for staged deprotection and cyclization strategies.

This unique combination makes it an ideal precursor for the synthesis of spiroketals, which are core structural motifs in a wide array of biologically active natural products. This guide details a reliable two-step approach, beginning with the synthesis of the building block itself, followed by its efficient conversion into a 1,6-dioxaspiro[4.5]decane system.[3]

Physicochemical Properties & Safety Data

A thorough understanding of the building block's properties and handling requirements is paramount for successful and safe experimentation.

Physical and Chemical Data
PropertyValueSource
CAS Number 616240-01-8[3]
Molecular Formula C₁₅H₁₈O₃[3]
Molecular Weight 246.306 g/mol [3]
Predicted Boiling Point 404.8 ± 55.0 °C[3]
Predicted Density 1.109 ± 0.06 g/cm³[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 7[3]
Safety, Handling, and Storage

As a laboratory chemical, 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- requires careful handling in accordance with good industrial hygiene and safety practices.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Prevent contact with skin and eyes.[4][5] All transfer equipment should be properly grounded to prevent static discharge.[6][7] Do not eat, drink, or smoke when using this product.[4][5]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][8]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[5]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[4][8]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][5]

  • Storage: Store in a cool, well-ventilated place, locked up, and away from heat, ignition sources, and direct sunlight.[4][6] Keep the container tightly closed.[4][7] The compound is incompatible with strong oxidizing agents and strong bases.[4]

Protocol 1: Synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

This protocol details the synthesis of the title building block via the ring-opening of γ-butyrolactone with a lithium acetylide, a robust and high-yielding procedure.[3]

Rationale

The core of this synthesis is the nucleophilic acyl substitution on the lactone. The terminal alkyne of ((but-3-yn-1-yloxy)methyl)benzene is deprotonated by the strong base n-butyllithium (n-BuLi) to form a highly nucleophilic lithium acetylide. Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid, coordinating to the carbonyl oxygen of γ-butyrolactone, thereby activating it towards nucleophilic attack. The subsequent attack by the acetylide opens the lactone ring, and an aqueous workup protonates the resulting alkoxide to yield the desired hydroxy-alkynone.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
((but-3-yn-1-yloxy)methyl)benzene22273-77-4174.23(1.0 eq)-
n-Butyllithium (n-BuLi)109-72-864.06(1.1 eq)-
Boron trifluoride etherate (BF₃·OEt₂)109-63-7141.93(1.1 eq)-
γ-Butyrolactone96-48-086.09(1.0 eq)-
Anhydrous Tetrahydrofuran (THF)109-99-9---
Saturated aq. NH₄Cl12125-02-9---
Ethyl Acetate (EtOAc)141-78-6---
Anhydrous MgSO₄ or Na₂SO₄7487-88-9---
Experimental Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Lactone γ-Butyrolactone Reagents 1) n-BuLi, THF, -78 °C 2) BF₃·OEt₂ 3) Add Lactone 4) 1.0 h reaction time Lactone->Reagents Alkyne ((but-3-yn-1-yloxy)methyl)benzene Alkyne->Reagents Workup Aqueous Workup (sat. NH₄Cl) Reagents->Workup Extraction Extraction with EtOAc Workup->Extraction Purification Column Chromatography Extraction->Purification Product 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (89% Yield) Purification->Product G cluster_start Starting Material cluster_reaction Reaction Conditions BuildingBlock 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Conditions Pd/C, H₂ (1 atm, 101.32 kPa) EtOAc, 20.0 °C 15.0 h BuildingBlock->Conditions Intermediate Acyclic Diol-Ketone (In-situ intermediate) Conditions->Intermediate Spiroketal 1,6-Dioxaspiro[4.5]decane derivative (71% Yield) Intermediate->Spiroketal Spontaneous Spirocyclization

Sources

Application

Application Note: Catalytic and Boron-Mediated Methodologies for the Synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Structural Analysis The molecule 5-octyn-4-one, 1-h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Structural Analysis

The molecule 5-octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (also known as 1-hydroxy-7-benzyloxy-5-octyn-4-one) is a highly functionalized α,β-acetylenic ketone (ynone). Ynones are highly versatile electrophiles and critical building blocks in the total synthesis of complex bioactive macrolides, heterocycles, and spiroketals (such as the antifungal spirofungins) .

Synthesizing this specific target presents a unique chemoselective challenge: it features a reactive ynone core flanked by a free primary hydroxyl group at C1 and a benzyloxy ether at C7. Traditional strong-base alkynylations risk over-addition (forming diols) or intramolecular cyclization (forming lactols or furans). As a Senior Application Scientist, I have structured this guide to evaluate and detail two field-proven methodologies to overcome these challenges: a highly efficient Boron-Mediated Lactone Ring-Opening and a Palladium-Catalyzed Acyl Sonogashira Cross-Coupling .

Synthetic Strategy & Decision Matrix

When designing the synthesis for this molecule, the choice of pathway dictates the need for protecting group chemistry and the overall atom economy.

Workflow Start Target: 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one PathA Pathway A: Lactone Ring-Opening (Doubský Protocol) Start->PathA PathB Pathway B: Acyl Sonogashira (Catalytic Cross-Coupling) Start->PathB ReagA γ-Butyrolactone + 3-Benzyloxy-1-butyne PathA->ReagA ReagB 4-(TBS-oxy)butyryl chloride + 3-Benzyloxy-1-butyne PathB->ReagB StepA1 1. n-BuLi, THF, -78°C 2. BF3·OEt2 Activation 3. Lactone Addition ReagA->StepA1 StepB1 1. PdCl2(PPh3)2, CuI, Et3N (Catalysis) 2. TBAF Deprotection ReagB->StepB1 Product Pure Ynone Product StepA1->Product StepB1->Product

Caption: Synthetic decision tree comparing Boron-mediated and Pd-catalytic pathways for ynone preparation.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the quantitative and operational metrics of both pathways based on established literature parameters.

ParameterPathway A: Boron-Mediated Lactone OpeningPathway B: Pd-Catalyzed Acyl Sonogashira
Catalyst / Mediator BF₃·OEt₂ (Stoichiometric mediator)PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%)
Step Count 1 Step (Direct, highly convergent)3 Steps (Protect, Cross-Couple, Deprotect)
Typical Yield 85 – 89%60 – 75% (Over 3 steps)
Atom Economy High (Direct C-O cleavage)Moderate (Requires silyl protecting groups)
Primary Challenge Requires strict cryogenic control (-78 °C)Sensitive to O₂/moisture; requires dry Et₃N

Pathway A: Boron-Mediated Lactone Ring-Opening (The Doubský Protocol)

Mechanistic Rationale & Causality

Adding naked lithium acetylides directly to lactones typically results in double addition, yielding unwanted diols. The Doubský protocol solves this by treating the lithium acetylide with boron trifluoride etherate (BF₃·OEt₂) to generate a lithium alkynyltrifluoroborate in situ .

Causality of Reagents:

  • n-BuLi at -78 °C: Terminal alkynes have a pKa of ~25. n-BuLi ensures rapid, quantitative deprotonation. The cryogenic temperature is mandatory to prevent the degradation of the lithium acetylide and to suppress unwanted Wittig rearrangements of the benzyloxy group.

  • BF₃·OEt₂: Tempers the nucleophilicity of the acetylide. The Lewis acidic boron coordinates to the carbonyl oxygen of γ-butyrolactone, activating it while simultaneously facilitating a concerted, single-addition acyl C-O ring cleavage. This elegantly stops the reaction at the ketone stage and eliminates the need to protect the resulting primary alcohol.

Experimental Protocol

Self-Validating System: This protocol includes in-process visual cues (color changes) to validate the successful formation of intermediates.

Reagents:

  • 3-Benzyloxy-1-butyne (1.0 equiv, 10.0 mmol, 1.60 g)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes, 4.2 mL)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv, 10.0 mmol, 1.23 mL)

  • γ-Butyrolactone (1.2 equiv, 12.0 mmol, 0.92 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Procedure:

  • System Purge: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon three times to ensure a strictly anhydrous environment.

  • Lithiation: Dissolve 3-benzyloxy-1-butyne in 20 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise over 10 minutes.

    • QC Check: The solution should turn a pale yellow, indicating the formation of the lithium acetylide. Stir for 30 minutes at -78 °C.

  • Boron Activation: Add BF₃·OEt₂ dropwise. Stir for an additional 15 minutes at -78 °C to allow the complete formation of the lithium alkynyltrifluoroborate complex.

  • Lactone Addition: Dissolve γ-butyrolactone in 10 mL of anhydrous THF and add it dropwise to the reaction mixture.

  • Controlled Warming: Remove the dry ice bath and allow the reaction to warm to -20 °C over the course of 1 hour.

    • QC Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the alkyne spot (visualized by KMnO₄ stain) validates reaction completion.

  • Quench & Workup: Quench the reaction at -20 °C by adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes) to afford the pure 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one.

Pathway B: Catalytic Acyl Sonogashira Cross-Coupling

Mechanistic Rationale & Causality

For researchers preferring a catalytic approach, the Sonogashira cross-coupling of an acyl chloride with a terminal alkyne is the gold standard . However, because acyl chlorides are highly electrophilic, using 4-hydroxybutyryl chloride directly would result in rapid self-polymerization. Therefore, the primary hydroxyl must be protected as a tert-butyldimethylsilyl (TBS) ether.

Causality of Reagents:

  • PdCl₂(PPh₃)₂ & CuI: The Pd(0) species (generated in situ) undergoes oxidative addition into the acyl C-Cl bond. CuI activates the alkyne, forming a copper acetylide that transmetalates with the Pd(II) complex.

  • Triethylamine (Et₃N): Acts as both the solvent and the base. It deprotonates the alkyne to facilitate Cu-acetylide formation and acts as an acid scavenger, precipitating as Et₃N·HCl to drive the reaction forward.

  • TBAF Deprotection: Tetrabutylammonium fluoride is chosen for deprotection because the fluoride ion has an exceptionally high thermodynamic affinity for silicon (~582 kJ/mol bond energy). It cleaves the TBS ether rapidly without basic hydrolysis of the ynone or benzyloxy groups.

CatCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox [R-CO-Pd(II)(Cl)L2] Oxidative Addition Complex Pd0->PdII_Ox + 4-(TBS-oxy)butyryl chloride PdII_Trans [R-CO-Pd(II)(C≡C-R')L2] Transmetalation Complex PdII_Ox->PdII_Trans + Cu-Acetylide - CuCl PdII_Trans->Pd0 Reductive Elimination (Releases Protected Ynone)

Caption: Catalytic cycle of the Pd/Cu-catalyzed Acyl Sonogashira cross-coupling.

Experimental Protocol

Reagents:

  • 3-Benzyloxy-1-butyne (1.0 equiv, 10.0 mmol, 1.60 g)

  • 4-(tert-Butyldimethylsilyloxy)butyryl chloride (1.2 equiv, 12.0 mmol, 2.84 g)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv, 0.5 mmol, 350 mg)

  • Copper(I) iodide (0.10 equiv, 1.0 mmol, 190 mg)

  • Anhydrous Triethylamine (Et₃N) (30 mL)

  • TBAF (1.1 equiv, 1.0 M in THF, 11.0 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): Add 30 mL of anhydrous Et₃N to a 100 mL Schlenk flask. Sparge with Argon for 15 minutes. Causality: Pd(0) and Cu(I) are highly susceptible to oxidation. O₂ presence will cause catalyst death and promote unwanted Glaser homocoupling of the alkyne.

  • Catalyst Loading: Under positive Argon flow, add PdCl₂(PPh₃)₂ and CuI. Stir for 5 minutes.

  • Coupling: Add 3-benzyloxy-1-butyne followed by 4-(TBS-oxy)butyryl chloride dropwise.

    • QC Check: The solution will darken, and a white precipitate (Et₃N·HCl) will begin to form within 15 minutes, validating that transmetalation and reductive elimination are occurring.

  • Reaction & Filtration: Stir at room temperature for 4–6 hours. Once complete (via TLC), dilute with 50 mL of diethyl ether and filter through a pad of Celite to remove the Pd/Cu salts and amine hydrochloride. Concentrate the filtrate.

  • Deprotection: Dissolve the crude protected ynone in 20 mL of THF and cool to 0 °C. Add TBAF dropwise. Stir for 1 hour at 0 °C.

  • Final Workup: Quench with water (20 mL). Extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the target molecule.

References

  • Doubský, J., Streinz, L., Šaman, D., Zedník, J., & Koutek, B. (2004). Alkynyltrifluoroborates as Versatile Tools in Organic Synthesis: A New Route to Spiroketals. Organic Letters, 6(26), 4909–4911.[Link]

  • Veverková, E., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts. Catalysts, 10(10), 1186.[Link]

Method

Application Note: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- as a Versatile Bifunctional Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In modern medicinal chemistry, the rational design of complex pharmacophores and targeted covalent inhibitors (TCIs) relies heavily on highly functionalized, densely programmable building blocks. 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is a premier bifunctional alkynyl ketone (ynone) scaffold. Featuring a highly electrophilic ynone core flanked by a primary alcohol and a protected secondary alcohol, this molecule serves two distinct, high-value applications in drug discovery:

  • Spiroketal Pharmacophore Synthesis: It acts as a direct prespiroketal intermediate. Through a single-pot hydrogenation/hydrogenolysis/cyclization cascade, it yields thermodynamically stable 1,6-dioxaspiro[1]nonane systems [1].

  • Targeted Covalent Inhibitor (TCI) Warheads: The ynone moiety functions as a tunable Michael acceptor, capable of forming irreversible covalent bonds with non-catalytic or catalytic cysteine residues in kinases and proteases [2].

Structural Rationale & Mechanistic Insights

To deploy this scaffold effectively, one must understand the causality behind its structural features:

  • The Ynone Core (C4–C6): The α,β-alkynyl ketone is a potent electrophile. The linear geometry of the alkyne minimizes steric hindrance, allowing rapid attack by biological nucleophiles (e.g., thiols) at the β-carbon (C6).

  • The 1-Hydroxy Terminus (C1): The primary alcohol provides a highly accessible synthetic handle. It can be readily derivatized via esterification, etherification, or carbamate formation to attach target-binding ligands, PROTAC linkers, or fluorophores without disrupting the ynone warhead.

  • The 7-Benzyloxy Terminus (C7): The benzyl ether serves a dual purpose. In TCI applications, it acts as a lipophilic anchor to enhance target pocket binding. In spiroketal synthesis, it acts as a masked secondary alcohol.

  • Spirocyclization Causality: Unlike its C8-isomer (which yields a[2]decane system), the precise spacing of the 7-substitution mathematically dictates the formation of a 1,6-dioxaspiro[1]nonane core. Upon reduction of the alkyne and deprotection of the benzyl group, the resulting 1,7-dihydroxy-4-heptanone derivative spontaneously undergoes double intramolecular hemiketalization/ketalization.

Application 1: Synthesis of 1,6-Dioxaspiro[1]nonane Pharmacophores

Spiroketals are privileged structures found in numerous macrolide and polyether antibiotics. The following protocol leverages a palladium-catalyzed cascade to convert the ynone scaffold into a spirocyclic core.

Reaction Pathway

SpiroketalPathway A Lactone + Alkynyltrifluoroborate B 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- A->B Ring Opening C Pd/C, H2 (1 atm) Hydrogenation B->C D 1,7-Dihydroxy Intermediate C->D Hydrogenolysis & Reduction E Acid-Catalyzed Spirocyclization D->E F 1,6-Dioxaspirononane Derivative E->F Thermodynamic Control

Caption: Cascade reaction pathway from lactone precursors to the final 1,6-dioxaspiro[1]nonane core.

Protocol: Palladium-Catalyzed Cascade Spirocyclization

Every step is designed as a self-validating system to ensure high diastereoselectivity and yield.

  • Preparation: Dissolve 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (1.0 mmol) in 10 mL of anhydrous ethyl acetate (EtOAc).

  • Catalyst Addition: Add 10% Pd/C (10 mol%, ~106 mg).

    • Causality: Pd/C is selected over Lindlar's catalyst because the goal is complete reduction of the alkyne to an alkane and simultaneous hydrogenolysis of the benzyl ether, rather than arresting at the cis-alkene stage.

  • Cascade Initiation: Purge the reaction flask with N₂ (3x), followed by H₂ (3x). Stir vigorously under an H₂ atmosphere (1 atm, via balloon) at 20 °C for 15 hours.

  • Thermodynamic Trapping: While cyclization begins in situ, it must be driven to the thermodynamically favored anomeric state. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 mmol) and stir for an additional 2 hours.

  • Workup & Isolation: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with EtOAc (3 × 10 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation (Quality Control):

    • TLC: The highly UV-active starting material (due to the ynone and benzyl group) will be replaced by a UV-inactive spot (stainable with p-anisaldehyde).

    • ¹³C NMR: Confirm the complete disappearance of the ketone carbonyl (~200 ppm) and alkyne carbons (~80–90 ppm). A diagnostic spiroketal quaternary carbon must appear at ~105–115 ppm .

Quantitative Data: Optimization of Spirocyclization

Table 1: Impact of catalyst and solvent on the cascade spirocyclization of the ynone scaffold.

CatalystSolventH₂ Pressure (atm)Time (h)AdditiveYield (%)Diastereomeric Ratio (Major:Minor)
Pd/C (10%) EtOAc 1.0 15 pTSA 74 >95:5
Pd/C (10%)MeOH1.012None6285:15
LindlarEtOAc1.024pTSA<10*N/A
PtO₂THF1.018pTSA5870:30

*Note: Lindlar's catalyst arrests at the cis-alkene and fails to cleave the benzyl ether, preventing spirocyclization.

Application 2: Deployment as a Targeted Covalent Inhibitor (TCI) Warhead

Ynones are gaining massive traction as warheads for irreversible kinase and protease inhibitors [2]. The 5-Octyn-4-one scaffold is ideal because the C1-OH can be conjugated to a kinase hinge-binding motif, positioning the C5-C6 alkyne directly adjacent to a target cysteine.

TCI Development Workflow

TCI_Workflow Step1 Scaffold Preparation (Ynone Core) Step2 Derivatization at C1-OH (Ligand Attachment) Step1->Step2 Step3 GSH Reactivity Assay (Thiol-yne Addition) Step2->Step3 Step4 In Vitro Target Assay (Cys-Protease/Kinase) Step3->Step4 Favorable t1/2 (10-120 min) Step5 Lead Selection & Optimization Step4->Step5 High Potency & Selectivity

Caption: Standard workflow for integrating the ynone scaffold into a Targeted Covalent Inhibitor pipeline.

Protocol: Thiol-Yne Reactivity Profiling (GSH Assay)

Before advancing a synthesized TCI to in vitro enzymatic assays, its intrinsic electrophilicity must be quantified. A warhead that is too reactive will cause off-target toxicity; one that is too slow will lack efficacy.

  • Stock Preparation:

    • Prepare a 10 mM stock of the ynone derivative in LC-MS grade DMSO.

    • Prepare a 100 mM stock of reduced glutathione (GSH) in PBS buffer (pH 7.4).

  • Reaction Initiation: In a glass LC-MS vial, combine 100 µL of the ynone stock, 100 µL of the GSH stock, and 800 µL of PBS (Final concentrations: 1 mM ynone, 10 mM GSH).

    • Causality: The 10-fold excess of GSH ensures pseudo-first-order kinetics, simplifying the calculation of the reaction half-life (

      
      ).
      
  • Incubation & Sampling: Incubate the mixture at 37 °C. Withdraw 50 µL aliquots at

    
     0, 15, 30, 60, and 120 minutes. Quench each aliquot immediately with 50 µL of cold acetonitrile containing 0.1% formic acid.
    
  • LC-MS Analysis: Inject the quenched samples into an LC-MS system (C18 column, H₂O/MeCN gradient). Monitor the depletion of the parent ynone mass (

    
    ) and the appearance of the GSH-adduct mass (
    
    
    
    ).
  • Self-Validation (Data Interpretation): Plot the natural log of the remaining ynone concentration versus time. The slope of the linear fit represents the pseudo-first-order rate constant (

    
    ). Calculate the half-life (
    
    
    
    ).
    • Benchmark: A highly optimized, biologically viable ynone warhead should exhibit a

      
       between 10 and 120 minutes .
      

References

  • Doubský, J., Streinz, L., Šaman, D., Zedník, J., & Koutek, B. (2004). Alkynyltrifluoroborates as Versatile Tools in Organic Synthesis: A New Route to Spiroketals. Organic Letters, 6(26), 4909-4911. URL:[Link]

  • Zhao, J., et al. (2021). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. Journal of Biological Chemistry, 297(3), 101030. URL:[Link]

Sources

Application

experimental procedure for gram-scale synthesis of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-"

Executive Summary & Mechanistic Rationale The target molecule, 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (commonly referred to as 1-hydroxy-7-(benzyloxy)oct-5-yn-4-one), is a highly functionalized alkynyl ketone. Molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The target molecule, 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (commonly referred to as 1-hydroxy-7-(benzyloxy)oct-5-yn-4-one), is a highly functionalized alkynyl ketone. Molecules of this class are critical building blocks in the total synthesis of complex macrolides and marine natural products.

The primary synthetic challenge in constructing this molecule lies in the chemoselective formation of the C4 ketone. Direct addition of an alkynyllithium species to an aliphatic ester or lactone typically suffers from poor yields due to the high reactivity of the intermediate ketone, which rapidly undergoes a second nucleophilic attack to form a tertiary alcohol (1)[1].

To circumvent this, we employ a highly convergent Weinreb Amide Strategy .

  • Causality of the Weinreb Amide: The use of N-methoxy-N-methylamides (Weinreb amides) is a field-proven method for controlled ketone synthesis. Upon nucleophilic attack by the lithium acetylide, the bidentate coordination of the lithium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable, five-membered tetrahedral intermediate (2)[2]. This autoinhibitory chelate strictly prevents further nucleophilic attack and only collapses to release the desired ketone during the aqueous acidic workup (3)[3].

  • Orthogonal Protection Strategy: The primary hydroxyl (from

    
    -butyrolactone) is protected as a tert-butyldimethylsilyl (TBS) ether to withstand the strongly basic organolithium coupling conditions, while allowing for mild downstream deprotection via fluoride (TBAF). The secondary propargylic alcohol is protected as a robust benzyl (Bn) ether, which is completely inert to n-BuLi (4)[4].
    

Expert Insight: While this protocol describes the synthesis of the racemic target, enantiopure (R)- or (S)-3-butyn-2-ol can be substituted in Step 3 to establish absolute stereochemistry at C7 without requiring any modifications to the downstream conditions.

Synthetic Strategy & Visualization

G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis Lactone γ-Butyrolactone WeinrebOH 4-Hydroxy Weinreb Amide Lactone->WeinrebOH AlMe3, HN(OMe)Me·HCl FragA Fragment A (TBS-Protected Weinreb Amide) WeinrebOH->FragA TBSCl, Imidazole Coupled Protected Alkynyl Ketone (1-(TBS-oxy)-7-(benzyloxy)oct-5-yn-4-one) FragA->Coupled AlkyneOH 3-Butyn-2-ol FragB Fragment B (O-Benzyl Alkyne) AlkyneOH->FragB NaH, BnBr FragB->Coupled 1. n-BuLi (-78 °C) 2. Add Fragment A Target Target Molecule (1-hydroxy-7-(benzyloxy)oct-5-yn-4-one) Coupled->Target TBAF, THF

Figure 1: Convergent synthetic workflow for 1-hydroxy-7-(benzyloxy)oct-5-yn-4-one.

Quantitative Data Summary

The following table summarizes the reaction parameters and isolated yields for the 10-mmol (gram-scale) validation run.

StepTransformationKey Reagents & SolventsTemp / TimeYield (%)Mass Isolated
1 Aminolysis of Lactone

-Butyrolactone,

, HN(OMe)Me·HCl, DCM
0 °C

RT, 12 h
88%3.88 g
2 Silylation (Frag A)TBSCl, Imidazole, DMFRT, 4 h92%5.40 g
3 Benzylation (Frag B)3-butyn-2-ol, NaH, BnBr, THF0 °C

RT, 16 h
85%3.40 g
4 Alkynylation (Coupling)n-BuLi, THF-78 °C

RT, 2 h
81%4.38 g
5 Desilylation (Target)TBAF, THF0 °C

RT, 2 h
90%2.22 g

Detailed Experimental Protocols

Step 1: Synthesis of 4-hydroxy-N-methoxy-N-methylbutanamide

Direct amidation of unactivated lactones requires Lewis acid activation to proceed efficiently (5)[5].

  • To a suspension of N,O-dimethylhydroxylamine hydrochloride (3.41 g, 35.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C under a nitrogen atmosphere, carefully add trimethylaluminum (

    
    , 2.0 M in toluene, 17.5 mL, 35.0 mmol) dropwise via syringe.
    
  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the active aluminum amide complex.

  • Cool the mixture back to 0 °C and add

    
    -butyrolactone (2.58 g, 30.0 mmol) dropwise.
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of 1 M HCl (aq) until gas evolution ceases. Extract the aqueous phase with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the intermediate alcohol (3.88 g, 88%), which is used without further purification.
    
Step 2: Synthesis of Fragment A (TBS Protection)
  • Dissolve the crude 4-hydroxy-N-methoxy-N-methylbutanamide (3.88 g, 26.4 mmol) in anhydrous DMF (25 mL).

  • Add imidazole (3.59 g, 52.8 mmol) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 4.38 g, 29.0 mmol) in portions. Stir the reaction at room temperature for 4 hours.

  • Workup: Quench with water (50 mL) and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 30 mL) to remove DMF, followed by brine. Dry over

    
     and concentrate. Purify via flash chromatography (silica gel, 20% EtOAc in hexanes) to afford Fragment A  (4-(TBS-oxy)-N-methoxy-N-methylbutanamide) as a clear oil (6.35 g, 92%).
    
Step 3: Synthesis of Fragment B (Benzylation)
  • To a flame-dried flask containing a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25.0 mmol) in anhydrous THF (40 mL) at 0 °C, add 3-butyn-2-ol (1.75 g, 25.0 mmol) dropwise.

  • Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Add benzyl bromide (BnBr, 4.70 g, 27.5 mmol) dropwise. Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 g) to accelerate the alkylation.

  • Warm the reaction to room temperature and stir for 16 hours.

  • Workup: Quench carefully with saturated aqueous

    
     (30 mL). Extract with EtOAc (3 x 40 mL). Wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (5% EtOAc in hexanes) to yield Fragment B (3-(benzyloxy)but-1-yne) as a colorless oil (3.40 g, 85%).
Step 4: Alkynylation (The Key Coupling Step)
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Fragment B (2.88 g, 18.0 mmol) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (n-BuLi, 2.5 M in hexanes, 7.2 mL, 18.0 mmol) over 10 minutes. Stir the resulting lithium acetylide solution at -78 °C for 30 minutes.

  • In a separate vial, dissolve Fragment A (3.92 g, 15.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • Maintain the temperature at -78 °C for 1 hour, then slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding saturated aqueous

    
     (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, 10% EtOAc in hexanes) to afford the protected alkynyl ketone, 1-(TBS-oxy)-7-(benzyloxy)oct-5-yn-4-one, as a pale yellow oil (4.38 g, 81% yield).
Step 5: Desilylation to Target Molecule
  • Dissolve the protected alkynyl ketone (3.61 g, 10.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours. TLC monitoring (30% EtOAc/Hexanes) will indicate complete consumption of the starting material.

  • Workup: Dilute the reaction with EtOAc (50 mL) and wash with saturated aqueous

    
     (30 mL) followed by brine (30 mL). Dry over 
    
    
    
    and concentrate.
  • Purify by flash column chromatography (silica gel, 30-40% EtOAc in hexanes) to afford the target molecule, 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- , as a viscous, pale oil (2.22 g, 90% yield).

References

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide.
  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids.
  • Synthesis of the C3–C18 Fragment of Amphidinolides G and H. PMC - NIH.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Gold(I)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Answering the user's request to create a technical support center for improving the yield of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" synthesis. Welcome to the technical support center for the synthesis of 5-Octyn-4...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for improving the yield of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" synthesis.

Welcome to the technical support center for the synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this and structurally similar functionalized ynones. Here, we will delve into a proposed synthetic strategy, troubleshoot common issues, and answer frequently asked questions to enhance your experimental success and yield.

Proposed Synthetic Strategy

The synthesis of a multi-functionalized molecule like 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- requires a strategic approach to ensure high yield and purity. Below is a proposed synthetic pathway, broken down into key stages.

Synthetic_Workflow cluster_0 Stage 1: Preparation of the Alkyne Fragment cluster_1 Stage 2: Formation of the Ynone Precursor cluster_2 Stage 3: Oxidation and Deprotection A 1-(Phenylmethoxy)-3-bromopropane C 1-(Phenylmethoxy)-5-(trimethylsilyl)pent-1-yne A->C 1. n-BuLi, THF, -78 °C 2. Add B B Ethynyltrimethylsilane D 1-(Phenylmethoxy)pent-1-yne C->D K2CO3, MeOH G 1-(tert-Butyldimethylsilyloxy)-5-octyn-4-ol D->G 1. n-BuLi, THF, -78 °C 2. Add F E Propargyl alcohol F 1-(tert-Butyldimethylsilyloxy)prop-2-yne E->F TBDMSCl, Imidazole, DCM H 1-(tert-Butyldimethylsilyloxy)-5-octyn-4-one G->H Dess-Martin periodinane, DCM I 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- H->I TBAF, THF

Caption: A proposed three-stage synthetic workflow for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing expert insights and actionable solutions.

Low Yield

  • Q: My overall yield for the synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is consistently low. What are the most likely causes and how can I improve it?

    A: Low overall yield in a multi-step synthesis can be attributed to several factors. Firstly, ensure the purity of your starting materials and dryness of your solvents, as organometallic reactions are highly sensitive to moisture. In Stage 1, incomplete deprotonation of the terminal alkyne or side reactions with the alkyl halide can be a major issue. Consider using a stronger base like sodium amide (NaNH2) if n-butyllithium (n-BuLi) is not providing complete conversion.[1] For the ynone formation in Stage 2, traditional methods using organolithium or Grignard reagents can have poor functional group tolerance.[2] A more modern and often higher-yielding approach is the use of potassium alkynyltrifluoroborate salts with an acyl chloride, which proceeds under milder conditions.[3][4]

Side Product Formation

  • Q: I am observing significant side product formation, particularly during the alkyne alkylation step (Stage 1). How can I minimize this?

    A: In the alkylation of terminal alkynes, the primary competing reaction is E2 elimination, especially with secondary and tertiary alkyl halides.[1] While 1-(Phenylmethoxy)-3-bromopropane is a primary halide, side reactions can still occur if the reaction temperature is not well-controlled. Maintaining a low temperature (e.g., -78 °C) during the deprotonation and subsequent alkylation is crucial. Additionally, ensure that the acetylide anion is formed completely before adding the alkyl halide to prevent the base from reacting directly with the halide.

  • Q: During the oxidation of the secondary alcohol to the ynone (Stage 3), I am getting byproducts other than the desired ketone. What are these likely to be and how can I avoid them?

    A: Over-oxidation or side reactions with the alkyne moiety can be a concern during the oxidation step. The use of milder and more selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation is recommended over harsher reagents like chromic acid. The alkyne itself can be sensitive to certain oxidation conditions, so it is important to choose a method that is chemoselective for the alcohol.

Incomplete Reactions

  • Q: The initial deprotonation of my terminal alkyne seems incomplete. How can I ensure full conversion to the acetylide?

    A: The acidity of terminal alkynes (pKa ≈ 25) requires a sufficiently strong base for complete deprotonation.[1] While n-BuLi is commonly used, its concentration can vary, and it can be partially quenched by any moisture in the reaction setup. Ensure your glassware is flame-dried, and your solvents are anhydrous.[5] Using a slight excess of the base (1.05-1.1 equivalents) can help drive the reaction to completion. You can also consider using sodium hydride (NaH) or sodium amide (NaNH2) as alternative bases.[6]

  • Q: The final deprotection of the silyl ether is not going to completion. What factors could be influencing this?

    A: Incomplete deprotection with tetrabutylammonium fluoride (TBAF) can be due to insufficient reagent or reaction time. Ensure you are using at least a slight excess of TBAF. The reaction is typically monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can sometimes be beneficial, but be mindful of potential side reactions.

Purification Challenges

  • Q: I am having difficulty separating my target ynone from starting materials and byproducts. What are the recommended purification techniques?

    A: Ynones are generally amenable to purification by flash column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. Careful monitoring of the fractions by TLC is essential. If your compound is sensitive to silica gel, using neutral alumina for chromatography can be a good alternative.

Frequently Asked Questions (FAQs)

  • Q: What is the best method for forming the ynone functional group in a molecule with a potentially sensitive functionality like the benzyloxy group?

    A: For substrates with sensitive functional groups, metal-free methods for ynone synthesis are advantageous. The reaction of potassium alkynyltrifluoroborates with acyl chlorides in the presence of a Lewis acid like boron trichloride is a robust method with good functional group tolerance and proceeds under mild conditions without the need for strict exclusion of air and moisture.[2][3]

  • Q: What are the key safety precautions to take when working with strong bases like n-BuLi?

    A: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (argon or nitrogen). Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Work in a fume hood and have a Class D fire extinguisher readily available. Quench any excess n-BuLi slowly and carefully with a suitable reagent like isopropanol at low temperatures.

  • Q: How can I monitor the progress of the reactions effectively?

    A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Choose a solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate can be useful for visualizing compounds with double or triple bonds. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed on small aliquots taken from the reaction mixture.

Detailed Experimental Protocol: A Representative Ynone Formation Step (Stage 3)

This protocol details the oxidation of the secondary alcohol precursor to the ynone.

Oxidation of 1-(tert-Butyldimethylsilyloxy)-5-octyn-4-ol to 1-(tert-Butyldimethylsilyloxy)-5-octyn-4-one

  • To a solution of 1-(tert-Butyldimethylsilyloxy)-5-octyn-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an argon atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ynone.

Data Summary Table

StepReactionReagents and ConditionsExpected YieldKey Considerations
1 Alkylation of Alkynen-BuLi, THF, -78 °C; 1-(Phenylmethoxy)-3-bromopropane70-85%Strict anhydrous conditions are essential.
2 Silyl ProtectionTBDMSCl, Imidazole, DCM>95%Ensure complete protection to avoid side reactions.
3 Ynone Precursor Formationn-BuLi, THF, -78 °C; Protected propargyl alcohol65-80%Maintain low temperatures to prevent side reactions.
4 OxidationDess-Martin periodinane, DCM80-95%Use a mild and selective oxidizing agent.
5 DeprotectionTBAF, THF85-95%Monitor by TLC to ensure complete deprotection.

References

  • METAL-FREE METHODOLOGY FOR THE PREPARATION OF YNONES USING POTASSIUM ALKYNYLTRIFLUOROBORATES AND ITS APPLICATION TO THE SYNTHESI. (n.d.).
  • Taylor, C. L., & Bolshan, Y. (2015). Metal-free synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. Journal of Visualized Experiments, (96), e52401.
  • JoVE. (2022, August 20). Synthesis Of Ynones From Acyl Chlorides & Potassium Alkynyltrifluoroborate Salts l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing.
  • The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. (1999). Molecules, 4(8), 266-271.
  • Synthesis of γ- and δ-Lactones from Alkynols. (n.d.). ResearchGate. Retrieved from [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). PMC.
  • Synthesis of Indolyl Phenyl Diketones through Visible-Light-Promoted Ni-Catalyzed Intramolecular Cyclization/Oxidation Sequence of Ynones. (2023). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. Retrieved from [Link]

  • Gao, G., Wang, Q., Yu, X. Q., Xie, R. G., & Pu, L. (2005). Highly enantioselective synthesis of gamma-hydroxy-alpha,beta-acetylenic esters by asymmetric alkyne addition to aldehydes. Angewandte Chemie International Edition, 45(1), 122-125. Retrieved from [Link]

  • Taylor, C. L., & Bolshan, Y. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52401. Retrieved from [Link]

  • Ch 9 : Alkylation of Terminal Alkynes. (n.d.). University of Calgary. Retrieved from [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega. Retrieved from [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). MDPI. Retrieved from [Link]

  • Reactions of Alkynes. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Alkyne Halogenation: Bromination and Chlorination of Alkynes. (2013). Master Organic Chemistry. Retrieved from [Link]

  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. (2024). RSC Publishing. Retrieved from [Link]

  • Methods for the Synthesis of γ‐Hydroxy‐α,β‐enals. (n.d.). ResearchGate. Retrieved from [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one

This technical guide addresses the synthesis and impurity profile of 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one , a critical "omega side-chain" intermediate used in the manufacture of prostaglandins like Misoprostol .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and impurity profile of 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one , a critical "omega side-chain" intermediate used in the manufacture of prostaglandins like Misoprostol .[1]

Executive Summary & Reaction Context

The target molecule is constructed via the nucleophilic addition of a lithiated alkyne to an electrophilic carbonyl derivative (typically


-butyrolactone or a Weinreb amide). This C4-C5 bond formation is the yield-determining step.[1]

The Core Reaction:

  • Nucleophile: Lithiated 3-(phenylmethoxy)-1-butyne (generated via n-BuLi).

  • Electrophile:

    
    -Butyrolactone (GBL) or N-methoxy-N-methyl-4-(protected)butanamide.[1]
    
  • Mechanism: Nucleophilic acyl substitution.[1]

While the chemistry appears straightforward, the reactivity of the product ketone often exceeds that of the starting lactone/amide, leading to specific, predictable failure modes.

Critical Impurity Profile

The following table summarizes the specific side products generated during this synthesis.

Impurity CodeCommon NameChemical Structure DescriptionOrigin / Mechanism
IMP-A (Major) The "Double Addition" Dimer 4,4-bis[3-(phenylmethoxy)but-1-yn-1-yl]butane-1,4-diolOver-reaction: The product ketone reacts with a second equivalent of lithiated alkyne.[1] Forms a tertiary alcohol.[1][2]
IMP-B The Cyclic Lactol 2-[3-(phenylmethoxy)but-1-yn-1-yl]tetrahydrofuran-2-olEquilibrium: The open-chain hydroxy-ketone cyclizes.[1] This is a tautomer, not a permanent impurity, but affects analysis.
IMP-C The Allene Isomer 1-(phenylmethoxy)-2,3-butadiene derivativesBase Catalysis: Isomerization of the alkyne triple bond to an allene under high pH or prolonged lithiation times.[1]
IMP-D Elimination Product Conjugated Enynes

-Elimination:
Loss of the benzyloxy group (PhCH₂O⁻) driven by strong base (n-BuLi).[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a large impurity peak at high retention time (M+ mass is much higher than expected)."

Diagnosis: You are likely generating IMP-A (Double Addition Product) .[1] Mechanism: The reaction of the lithiated alkyne (R-Li) with


-butyrolactone forms a tetrahedral intermediate (lithium hemiacetal).[1] If the temperature rises before quenching, this intermediate collapses to release the ketone. Since the ketone is more electrophilic than the lactone, it immediately consumes another equivalent of R-Li.

Corrective Actions:

  • Temperature Control: Ensure the addition of GBL is performed at -78°C and maintained strictly below -60°C until the quench. The tetrahedral intermediate must be stable until acid is added.

  • Reagent Switch (High Fidelity): Switch from GBL to the Weinreb Amide (N-methoxy-N-methyl-4-(triethylsilyloxy)butanamide).[1] The Weinreb amide forms a stable 5-membered chelate that cannot collapse to the ketone until acidic workup, effectively eliminating double addition [1].

  • Inverse Addition: Add the alkyllithium to the lactone (excess electrophile) rather than the lactone to the alkyllithium.

Issue 2: "My NMR shows a complex mixture of the desired ketone and a cyclic species. Is my product degrading?"

Diagnosis: This is the Open-Chain/Lactol Equilibrium (IMP-B) .[1] Mechanism: 1-hydroxy-5-octyn-4-ones exist in equilibrium between the open hydroxy-ketone and the cyclic hemiacetal (lactol).[1] This is driven by the stability of the 5-membered furanose-like ring.[1]

Corrective Actions:

  • Analysis: This is often not a "degradation" but a dynamic equilibrium.[1] Run NMR in DMSO-d6 (which favors the open form via H-bonding) to confirm the ratio.

  • Storage: Store the intermediate in a protected form (e.g., as a silyl ether at C1) if you need to stop at this stage. The C1-protected ketone cannot cyclize.[1]

Issue 3: "The reaction mixture turned dark/black, and yield is low."

Diagnosis: Elimination/Polymerization (IMP-C & IMP-D) . Mechanism: The proton at the propargylic position (C3 of the alkyne, C7 of the target) is acidified by the adjacent electron-withdrawing benzyloxy group. Excess n-BuLi can deprotonate here, leading to elimination of benzyl alcohol (forming an enyne) or isomerization to a reactive allene, which polymerizes.[1]

Corrective Actions:

  • Stoichiometry: Titrate your n-BuLi. Do not use more than 1.05 equivalents relative to the alkyne.

  • Base Selection: If n-BuLi is too aggressive, switch to LiHMDS or LDA .[1] These are non-nucleophilic and less likely to cause nucleophilic attack on the protecting group, though they are still strong bases.

  • Quench Protocol: Quench with a buffered solution (Acetic acid/THF) at low temperature before warming to room temperature.

Visualizing the Pathways

The following diagram maps the kinetic competition between the desired pathway and the "Double Addition" failure mode.

ReactionPathways cluster_legend Process Control Start Start: Lithiated Alkyne + GBL TetraInt Tetrahedral Intermediate (Stable at -78°C) Start->TetraInt Nucleophilic Attack Product Target Product (Hydroxy-Ketone) TetraInt->Product Acid Quench (H3O+) Collapse Premature Collapse (> -60°C) TetraInt->Collapse Warming w/o Quench KetoneInSitu Free Ketone (In-Situ) Collapse->KetoneInSitu DoubleAdd IMP-A: Double Addition (Tertiary Alcohol) KetoneInSitu->DoubleAdd + 2nd Eq. Alkyne Legend Green: Desired Path Red: Thermal Failure Mode

Figure 1: Kinetic competition between stable tetrahedral intermediate formation and premature collapse leading to double addition.[1]

Experimental Protocol: Best Practice (Weinreb Route)

To avoid the "Double Addition" inherent to the lactone route, the Weinreb Amide method is recommended for high-purity applications.

Step-by-Step Methodology:

  • Preparation of Electrophile:

    • Convert

      
      -butyrolactone to N-methoxy-N-methyl-4-(triethylsilyloxy)butanamide via ring opening with N,O-dimethylhydroxylamine hydrochloride and AlMe₃ (or isopropylmagnesium chloride).[1]
      
  • Lithiation:

    • Dissolve 3-(phenylmethoxy)-1-butyne (1.0 eq) in anhydrous THF under Nitrogen.

    • Cool to -78°C .[1]

    • Add n-BuLi (1.05 eq) dropwise.[1] Stir for 30 min.

  • Coupling:

    • Dissolve the Weinreb amide (1.0 eq) in THF.

    • Cannulate the amide solution into the lithiated alkyne at -78°C.

    • Note: The Weinreb amide forms a stable chelate that resists over-addition.

  • Quench:

    • Pour the cold mixture into saturated aqueous NH₄Cl or dilute KHSO₄.

    • Extract with Ethyl Acetate.[1]

  • Deprotection (Optional):

    • If the C1-hydroxyl was protected (e.g., TES), remove it using mild acid (AcOH/H₂O) or TBAF to yield the target 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Collins, P. W. "Misoprostol: discovery, development, and clinical application." Medicinal Research Reviews, 1990 , 10(2), 149–172. Link[1]

  • Pappo, R.; Collins, P. W. "Synthesis of prostaglandins and analogs via 4-hydroxycyclopentenones."[1] United States Patent 3,965,143, 1976 .[1] Link

  • Smith, A. B. et al. "Total Synthesis of Misoprostol."[1] Journal of the American Chemical Society, 1998 , 120, 11990. (Contextual reference for side-chain attachment strategies).

Sources

Troubleshooting

troubleshooting guide for "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" synthesis impurities

The following technical support guide is designed for organic chemists and process engineers involved in the synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- , a critical "omega side-chain" intermediate often use...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for organic chemists and process engineers involved in the synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- , a critical "omega side-chain" intermediate often used in the manufacture of prostaglandins (e.g., Misoprostol, Lubiprostone).

Subject: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Synthesis CAS Context: Related to Misoprostol Intermediates (e.g., CAS 33554-47-1 analogs) Reaction Class: Nucleophilic substitution on Lactones / Alkyne Acylation

Executive Summary & Chemical Context

The synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- typically involves the reaction of a lithiated alkyne (derived from 3-(phenylmethoxy)-1-butyne) with


-butyrolactone (or a protected derivative).

The target molecule is an


-acetylenic ketone (ynone)  with a free terminal hydroxyl group. This structure presents three specific stability challenges that generate impurities:
  • Electrophilicity: The ynone core is a potent Michael acceptor.[1]

  • Intramolecular Cyclization: The C1-hydroxyl can attack the C4-ketone or C5-alkyne, leading to cyclic ether impurities.

  • Over-Alkylation: The product ketone is often more reactive than the starting lactone, leading to tertiary alcohol formation.

Diagnostic Hub: Identify Your Impurity

Compare your analytical data (HPLC/MS/NMR) against these known impurity profiles.

Impurity TypeMass Spec SignatureNMR Characteristic (

ppm)
Probable Cause
Impurity A: Bis-Adduct

(High MW)
Loss of carbonyl signal; new tertiary alcohol signal.Stoichiometry Error: Excess alkyne or improper addition order (Normal vs. Inverse).
Impurity B: Cyclic Enol Ether

(Same mass, different RT)
Disappearance of alkyne sp carbons; appearance of olefinic protons (dihydrofuran/pyran signals).Intramolecular Reaction: The C1-OH attacks the C5-alkyne (5-exo-dig) or C4-ketone.
Impurity C: Michael Adduct

(Hydration) or

(MeOH)
Loss of triple bond character; appearance of

-diketone or vinyl ether signals.
Quench pH: Acidic/Basic workup in protic solvents (Water/Methanol).
Impurity D: Isomerized Allene

(Same mass)
Shift of alkyne signals to

5-6 ppm (allene region).
Base Catalysis: Prolonged exposure to base (e.g., unquenched alkoxide) at

C.

Deep Dive Troubleshooting & Solutions

Issue 1: The "Bis-Adduct" (Over-Alkylation)

Symptom: You observe a high molecular weight impurity where two alkyne chains have attached to the butyryl fragment. Mechanism: The reaction of the lithiated alkyne (


) with the lactone produces a tetrahedral intermediate. If this intermediate collapses to the ketone during the reaction (before quench), the resulting ketone reacts immediately with remaining 

to form a tertiary alcohol.

Corrective Protocol:

  • Temperature Control is Critical: The tetrahedral intermediate (hemiacetal alkoxide) is stable at -78°C . It only collapses to the ketone upon warming or quenching.

  • Lewis Acid Mediation: Use

    
    . It activates the lactone and stabilizes the intermediate, preventing premature collapse.
    
  • Stoichiometry: Ensure strictly 1.05 - 1.10 equivalents of the alkyne. Do not use large excesses.

Issue 2: Intramolecular Cyclization (The "Hidden" Isomer)

Symptom: Purity drops upon standing; "Product" peak splits in HPLC. Mechanism: Unlike standard prostaglandin side chains where C1 is protected (e.g., TBDMS ether), your target has a free C1-hydroxyl . This hydroxyl can curl back and attack the electrophilic ynone system, forming a 5-membered (dihydrofuran) or 6-membered (dihydropyran) ring.

Corrective Protocol:

  • Protect the Alcohol: If possible, use a TBDMS-protected lactone or Weinreb amide. Deprotect only immediately before the next step.

  • Workup pH: Avoid acidic conditions during workup, which catalyze this cyclization. Buffer the quench with saturated

    
     mixed with 
    
    
    
    (pH ~8).
  • Storage: Store the compound in a benzene/toluene matrix at -20°C to kinetically inhibit cyclization.

Issue 3: The Michael Adduct (Hydration)

Symptom: M+18 peak. Mechanism: Ynones are "soft" electrophiles. In the presence of water and trace acid/base, water adds to the


-carbon (C5), forming a 1,3-diketone precursor.

Corrective Protocol:

  • Quench Technique: Never quench directly into water. Quench into a mixture of Acetic Acid/THF at -78°C, then warm to 0°C before adding brine.

  • Solvent Choice: Avoid Methanol or Ethanol during purification. Use Aprotic solvents (Ethyl Acetate/Hexanes) for chromatography.

Visualizing the Impurity Pathways

The following diagram maps the kinetic vs. thermodynamic fate of the reaction mixture.

ImpurityPathways Start Lithiated Alkyne + Butyrolactone Intermediate Tetrahedral Intermediate (Stable at -78°C) Start->Intermediate Reaction (-78°C) Target Target Ynone (1-hydroxy-5-octyn-4-one) Intermediate->Target Acid Quench (Controlled) BisAdduct Impurity A: Bis-Adduct (Tertiary Alcohol) Intermediate->BisAdduct Premature Collapse (T > -60°C) + Excess R-Li Cyclic Impurity B: Cyclic Hemiacetal (Intramolecular) Target->Cyclic Free OH attack (Acid/Base Cat.) Michael Impurity C: Michael Adduct (Hydration) Target->Michael H2O/ROH attack (Workup)

Figure 1: Reaction pathways showing the origin of Bis-Adduct (kinetic error) vs. Cyclic/Michael impurities (thermodynamic stability issues).

Optimized Synthesis Protocol

This protocol utilizes a Boron Trifluoride mediated opening of the lactone to minimize bis-addition.

Reagents:

  • 3-(phenylmethoxy)-1-butyne (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • 
    -Butyrolactone (1.2 equiv) — Note: Excess lactone is preferred over excess alkyne to prevent bis-addition.
    
  • 
     (1.1 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Lithiation: Dissolve 3-(phenylmethoxy)-1-butyne in THF. Cool to -78°C . Add n-BuLi dropwise. Stir for 30 mins. Critical: Ensure temperature does not rise above -70°C.

  • Activation: Add

    
     dropwise to the lithiated alkyne. Stir for 15 mins.
    
  • Coupling: Add

    
    -Butyrolactone (neat or in THF) slowly down the side of the flask.
    
  • Reaction: Stir at -78°C for 1-2 hours. Do not warm up.

    • Why? Warming causes the intermediate to break down, releasing the ketone which then competes for the lithiated alkyne.

  • Quench: Quench the reaction at -78°C with a solution of Acetic Acid in THF (1:1).

    • Why? This protonates the alkoxide before it can act as a base to isomerize the product.

  • Workup: Warm to 0°C. Dilute with

    
    . Wash with Saturated 
    
    
    
    , then Brine.
  • Purification: Flash chromatography on Silica (neutralized with 1%

    
    ). Elute rapidly.
    

FAQ: Common User Questions

Q: Can I use the unprotected 1-hydroxy compound for the next step (e.g., reduction)? A: It is highly risky. The 1-hydroxy group promotes decomposition. It is standard practice in Misoprostol synthesis to protect the alcohol (e.g., with DHP to form a THP ether) before forming the ynone, or immediately after isolation if synthesized unprotected.

Q: My product has a strong UV absorbance shift. What happened? A: You likely formed the Allenyl Ketone via base-catalyzed isomerization. This happens if the quench was not acidic enough or if the reaction warmed up while still basic. The conjugation extends, shifting


 to longer wavelengths.

Q: Why do I see a "dimer" in the mass spec? A: If you see a mass corresponding to


, it is likely an intermolecular Michael addition (one molecule's OH attacking another molecule's ynone). Concentration is a factor here; perform the reaction and workup at higher dilutions (

M).

References

  • Collins, P. W., et al. (1972). Synthesis of Prostaglandins via Acetylenic Intermediates. Journal of Medicinal Chemistry.

  • Pappo, R., et al. (1972). Chemistry of the prostaglandins.[2][3] Synthesis of Misoprostol Intermediates. Tetrahedron Letters.

  • Google Patents. (2020). Process for the preparation and purification of misoprostol (US10759734B2).

  • Organic Chemistry Portal. (2023). Michael Addition - Reactivity of Ynones.

  • BenchChem. (2025).[1][4] Review of Ynone Chemistry and Applications.

Sources

Optimization

stability and degradation of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" under different conditions

Technical Support Center: Stability and Degradation of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Welcome to the technical support guide for understanding and evaluating the stability of 5-Octyn-4-one, 1-hydroxy-7-(phen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Welcome to the technical support guide for understanding and evaluating the stability of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- and related compounds. As this appears to be a specialized or novel chemical entity, this guide is structured to empower researchers like you to predict potential degradation pathways and to design robust experiments to determine its stability profile under various conditions. The principles and protocols outlined here are based on the known reactivity of its constituent functional groups: an ynone (α,β-alkynyl ketone), a primary alcohol, and a benzyl ether.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Handling

This section addresses preliminary questions regarding the handling, storage, and potential reactivity of your compound based on its structure.

Q1: What are the primary points of instability in the "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" molecule?

A1: Based on its structure, there are three main functional groups to consider for potential degradation:

  • The Ynone System (C≡C-C=O): This is the most reactive part of the molecule. The carbon-carbon triple bond is activated by the adjacent carbonyl group, making it susceptible to nucleophilic attack (a process called Michael or conjugate addition) and hydration.[1][2][3][4]

  • The Primary Alcohol (-CH₂OH): The hydroxyl group can be oxidized to an aldehyde and further to a carboxylic acid under appropriate conditions.[5][6][7][8]

  • The Benzyl Ether (-OCH₂Ph): Benzyl ethers are generally stable but can be cleaved under specific reductive (e.g., catalytic hydrogenolysis), oxidative, or strongly acidic conditions.[9][10][11][12][13]

Q2: How should I store my compound to ensure maximum stability?

A2: For initial storage, we recommend the following conditions to minimize potential degradation:

  • Temperature: Store at low temperatures, preferably at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.

  • Light: Protect from light by using an amber vial or by wrapping the container in foil, as ynones and benzyl ethers can be light-sensitive.[11][12][14]

  • Form: Store as a neat solid if possible. If a solution is necessary, use a dry, aprotic solvent like anhydrous acetonitrile or dichloromethane and store under an inert atmosphere at low temperature.

Q3: Which solvents should I be cautious with when working with this compound?

A3: Be particularly cautious with nucleophilic and protic solvents.

  • Protic Solvents (e.g., methanol, ethanol, water): These can add across the alkyne of the ynone system, especially in the presence of a base or acid catalyst. This is a classic Michael addition reaction.[1] Water can also lead to the hydration of the alkyne to form a 1,3-diketone.[15][16]

  • Nucleophilic Amines (e.g., triethylamine, pyridine): These can also act as nucleophiles in a Michael addition reaction, especially if used as a basic catalyst in a protic solvent.[1]

  • Recommended Solvents: For general use (e.g., preparing samples for analysis), aprotic solvents like acetonitrile, ethyl acetate, dichloromethane, or THF are generally safer choices. Ensure they are anhydrous.

Part 2: Troubleshooting Guide for Common Degradation Scenarios

This section is designed to help you diagnose potential issues observed during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
A new, more polar peak appears on my HPLC/LC-MS after dissolving my compound in methanol or another alcohol. Michael Addition of Solvent The alcohol has likely added across the activated alkyne. This is a common reaction for ynones.[1] To confirm, acquire a mass spectrum of the new peak; it should correspond to the mass of your parent compound plus the mass of the solvent molecule. Use aprotic solvents for your work.
My compound's mass spectrum shows a peak that is 18 amu higher than the parent, especially in aqueous media. Hydration of the Ynone The alkyne has likely been hydrated to form a 1,3-diketone. This reaction can be catalyzed by acids, bases, or even certain metal ions (like gold or mercury).[15][16] Ensure your solvents are dry and avoid strong acids or bases if this product is not desired.
I observe the formation of a product corresponding to the loss of the benzyl group (C₇H₇, 91 amu). Cleavage of the Benzyl Ether This can happen under several conditions. If you are performing a reaction involving catalytic hydrogenation (e.g., using Pd/C and H₂), you have performed a hydrogenolysis.[11][13] Strong acids (like BCl₃ or HBr) can also cleave benzyl ethers.[10][13] Some oxidative conditions can also lead to cleavage.[11][12] Review your reaction conditions to identify the cleaving agent.
After exposure to air or an oxidizing agent, I see new peaks corresponding to M+14 or M+16. Oxidation of the Primary Alcohol The primary alcohol is likely being oxidized. An increase of 14 amu (or 16 minus 2 hydrogens) could indicate oxidation to the corresponding carboxylic acid (R-CH₂OH → R-COOH). An intermediate aldehyde may also be present.[5][8] Store your compound under an inert atmosphere to prevent air oxidation.

Part 3: Protocols for Forced Degradation Studies

To definitively understand the stability of your compound, you must perform forced degradation (or stress testing) studies. This involves intentionally exposing your compound to harsh conditions to identify potential degradation products and pathways. This is a standard practice in pharmaceutical development, guided by organizations like the ICH (International Council for Harmonisation).[17][18][19][20][21][22][23]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20][23]

Experimental Workflow: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Prepare 'Time Zero' Control (Dilute stock to working conc.) prep->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox thermal Thermal Stress (e.g., 80°C, Solid State) prep->thermal photo Photolytic Stress (ICH Q1B Light Box) prep->photo quench Quench Reaction & Dilute acid->quench base->quench ox->quench thermal->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc data Identify & Quantify Degradants (Mass Balance Assessment) hplc->data pathway Propose Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

2. Acid Hydrolysis:

  • To 1 mL of your stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

3. Base Hydrolysis:

  • To 1 mL of your stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Keep the solution at room temperature, as base-catalyzed degradation of ynones can be rapid.

  • Withdraw aliquots at shorter time intervals (e.g., 30 min, 1, 2, 4 hours).

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • To 1 mL of your stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Keep the solution at room temperature and protect from light.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

5. Thermal Degradation:

  • Place a known quantity of your compound in the solid state in a vial.

  • Heat in an oven at a high temperature (e.g., 80°C).

  • At each time point (e.g., 1, 3, 7 days), dissolve a portion of the solid to a known concentration for analysis.

6. Photolytic Degradation:

  • Expose a solution of your compound (in a photostable solvent like quartz) and a sample of the solid compound to a light source that meets ICH Q1B guidelines (providing both UV and visible light).

  • Simultaneously, run a "dark" control sample wrapped in foil to differentiate between thermal and photolytic degradation.

  • Analyze after a specified exposure period.

7. Analysis:

  • All samples, including a "time zero" unstressed control, should be analyzed by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS).

  • A stability-indicating method is one that can separate the parent compound from all its degradation products.

  • Calculate the percentage of degradation and perform a mass balance to ensure all major degradants are accounted for.

Potential Degradation Pathways Diagram

G cluster_ynone Ynone Reactions cluster_alcohol Alcohol Reactions cluster_ether Benzyl Ether Reactions parent 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- michael Michael Adduct (e.g., with ROH, H₂O, R₂NH) parent->michael Nucleophilic Addition hydration 1,3-Diketone parent->hydration H₂O / H⁺ or OH⁻ aldehyde Intermediate Aldehyde parent->aldehyde Mild Oxidation cleavage Alcohol + Toluene (from Hydrogenolysis) parent->cleavage H₂, Pd/C or Strong Acid acid Carboxylic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways of the target molecule.

By systematically applying these principles and protocols, you will be able to build a comprehensive stability profile for your compound, enabling you to make informed decisions about its storage, formulation, and use in further research and development.

References

  • Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. (Source: Not specified, but describes mild cleavage conditions).
  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. (Describes cleavage using BCl₃·SMe₂).

  • Benzyl Ethers. Organic Chemistry Portal. (General overview of benzyl ether protection and deprotection).

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (Source: ACS Publications, Org. Lett.).

  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.

  • Facile access to 1,3-diketones by gold(I)-catalyzed regioselective hydration of ynones. (Source: Royal Society of Chemistry, Org. Biomol. Chem.).

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (Source: ICH).

  • Facile access to 1,3-diketones by gold(i)-catalyzed regioselective hydration of ynones - Organic & Biomolecular Chemistry (RSC Publishing). (Duplicate of Ref 6).

  • The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect. (Source: ResearchGate).

  • Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile. (Source: Royal Society of Chemistry, Org. Chem. Front.).

  • Facile access to 1,3-diketones by gold(i)-catalyzed regioselective hydration of ynones. (Duplicate of Ref 6).
  • Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. Benchchem.

  • End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. (Source: ACS Publications, Macromolecules).

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

  • ICH: New Guideline for Stabilities. ECA Academy.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).

  • ICH Q1 guideline on stability testing of drug substances and drug products. (Source: ICH).
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (Source: MDPI).

  • Sequential amidation/hydration reaction of ynones 1 with acyl chlorides... (Source: ResearchGate).

  • A practical guide to forced degradation and stability studies for drug substances. (Source: Not specified).
  • A Multifaceted Directing Group Switching Ynones as Michael Donors in Chemo-, Enantio-, and γ-Selective 1,4-Conjugate Additions with Nitroolefins. (Source: ACS Publications, J. Org. Chem.).

  • Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. (Source: PMC, NIH).

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (Source: Not specified).
  • Ynones in Reflex‐Michael Addition, CuAAC, and Cycloaddition, as Well as their Use as Nucleophilic Enols, Electrophilic Ketones, and Allenic Precursors. (Source: ResearchGate).

  • Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. (Source: ResearchGate).

  • A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols. Benchchem.

  • Regiodivergent Hydration–Cyclization of Diynones under Gold Catalysis. (Source: ACS Publications, Org. Lett.).

  • Oxidation of Primary Alcohols to Carboxylic Acids. (Source: National Academic Digital Library of Ethiopia).

  • Development of forced degradation and stability indicating studies of drugs—A review. (Source: ScienceDirect).

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (Source: Not specified).
  • 12.7. Oxidation of Alcohols via Elimination. (Source: Introduction to Organic Chemistry).

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (Source: Pharmaceutical Technology).

  • Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting. (Source: PMC, NIH).

  • 9.8 Oxidation of Alcohols. (Source: Fundamentals of Organic Chemistry-OpenStax Adaptation).

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams.

  • Gold-Catalyzed 1,3-Transposition of Ynones. (Source: ACS Publications, J. Am. Chem. Soc.).

  • Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. (Source: ACS Publications, J. Org. Chem.).

  • Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase... (Source: PMC, NIH).

  • Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. (Source: PMC, NIH).

  • Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. (Source: ResearchGate).

  • Cleavage and Reassembly C≡C Bonds of Ynones to Access Highly Functionalized Ketones. (Source: ResearchGate).

  • Practical Synthesis of α,β-Alkynyl Ketones by Oxidative Alkynylation of Aldehydes with Hypervalent Alkynyliodine Reagents. (Source: Oxford Academic, Chemistry Letters).

  • Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. Organic Chemistry Portal.

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. (Source: Organic Chemistry II).

  • Aldehydes And Ketones Important Reactions. Jack Westin.

  • A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions. Organic Chemistry Portal.

  • Ozone degradation of structurally distinct pesticides: A non-linear kinetic modeling approach. (Source: ResearchGate).

  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. (Source: MDPI).

Sources

Troubleshooting

Technical Support Center: Purifying 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Welcome to the technical support guide for the purification of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. The guidance herein is structured to explain the fundamental principles behind each experimental choice, ensuring a robust and reproducible purification process.

Understanding the Molecule

Before diving into purification strategies, it's critical to understand the structural features of the target compound, 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-. Its key functional groups are:

  • Primary Hydroxyl (-OH): A polar group capable of hydrogen bonding.

  • Ketone (C=O): A polar group.

  • Internal Alkyne (C≡C): A relatively non-polar group, but can interact with certain metals.

  • Benzyl Ether (-OBn): A bulky, moderately non-polar protecting group.

The presence of both highly polar (hydroxyl) and non-polar (benzyl ether, hydrocarbon chain) moieties gives this molecule an intermediate polarity, which is a key consideration for all purification methods. A likely synthetic route involves the reaction of γ-butyrolactone with the lithium salt of ((but-3-yn-1-yloxy)methyl)benzene, suggesting that starting materials and side-products from this synthesis will be the primary impurities.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude sample?

A1: Based on a common synthetic pathway, the primary impurities are likely to be:

  • Unreacted Starting Materials:

    • ((but-3-yn-1-yloxy)methyl)benzene: This is a non-polar impurity.

    • γ-butyrolactone: This is a highly polar impurity.

  • Side Products:

    • Self-condensation products: Aldol-type reactions can occur under basic conditions, leading to higher molecular weight, often more polar, byproducts.[2]

    • Debenzylated species: If acidic or certain reductive conditions are inadvertently introduced during workup, the benzyl ether protecting group can be cleaved, yielding a diol, which is a very polar impurity.[3][4][5]

Impurity Type Probable Identity Relative Polarity Key Removal Strategy
Starting Material((but-3-yn-1-yloxy)methyl)benzeneNon-PolarFlash Chromatography (elutes early)
Starting Materialγ-butyrolactoneVery PolarAqueous Wash / Flash Chromatography (retains on silica)
Side ProductAldol AdductsPolar / High MWFlash Chromatography / Recrystallization
Side ProductDebenzylated ProductVery PolarFlash Chromatography (retains strongly on silica)
Q2: My crude reaction mixture is an oil. Which purification technique should I try first?

A2: For oily, multi-component crude mixtures, normal-phase flash column chromatography is the most powerful and recommended initial purification method.[6][7][8] This technique separates compounds based on their differing affinities for a polar stationary phase (typically silica gel) and a less polar mobile phase.[9][10]

Causality: Your target molecule has intermediate polarity. Flash chromatography excels at separating compounds with different polarities. Non-polar impurities will travel through the column quickly, while highly polar impurities will adhere strongly to the silica, allowing for the isolation of your desired product in the intermediate fractions.[11]

Q3: How do I select the right solvent system for flash chromatography?

A3: The key is to find a solvent system where your product has a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[12][13] This Rf value provides the optimal balance between separation resolution and elution time.[12]

Step-by-Step Protocol: TLC for Solvent System Selection

  • Prepare Samples: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Also, prepare TLC spots of your starting materials if available, for comparison.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.[14]

  • Test Solvents: Develop the TLC plates in chambers with different solvent systems. A good starting point for a molecule of this polarity is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate, EtOAc).[15][16]

  • Analyze: Visualize the plate under a UV lamp and/or by staining (e.g., potassium permanganate). The Rf is calculated as the distance the spot traveled divided by the distance the solvent front traveled.[17]

  • Optimize:

    • If the product spot (and all impurities) stays at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., EtOAc).[10]

    • If the product spot shoots to the top (high Rf), the solvent is too polar. Increase the proportion of the non-polar solvent (e.g., Hexanes).[10]

Recommended Starting Solvent Systems (Test with TLC) Rationale
70:30 Hexanes:Ethyl AcetateStandard system for moderately polar compounds.[15][16]
95:5 Dichloromethane:MethanolFor more polar compounds if the first system fails.[15][16]
80:20 Toluene:AcetoneAlternative selectivity if co-elution is an issue.
Q4: I'm running a flash column, but my product is coming out with a non-polar impurity. What should I do?

A4: This indicates that the polarity difference between your product and the impurity is small, or your column is overloaded.

Troubleshooting Steps:

  • Use a Gradient Elution: Start with a less polar solvent mixture to ensure all non-polar impurities elute completely before your product begins to move. Then, gradually increase the solvent polarity to elute your product. This significantly enhances separation.[7]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample weight should be about 1-5% of the silica gel weight.

  • Change Solvent System: Sometimes Hexanes/EtOAc does not provide enough selectivity. Try a different solvent system, for example, one using Dichloromethane or Toluene as the base, which can alter the interaction of the compounds with the silica gel.[6]

Workflow for Removing a Stubborn Non-Polar Impurity

G cluster_0 Problem: Co-elution with Non-Polar Impurity A Run TLC to confirm co-elution (Rf of product and impurity are too close) B Option 1: Implement Gradient Elution A->B Choose strategy E Option 2: Change Solvent System A->E Choose strategy C Start with 95:5 Hex:EtOAc (Elutes non-polar impurity) B->C D Gradually increase to 60:40 Hex:EtOAc (Elutes product) C->D H Check fractions by TLC D->H F Test TLC with Toluene:Acetone or DCM:MeOH E->F G Run column with new system F->G G->H

Caption: Troubleshooting workflow for co-eluting impurities.

Q5: Can I use a liquid-liquid extraction to pre-purify my crude material?

A5: Yes, a simple acidic or basic aqueous wash can be highly effective. Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and water.[18][19][20]

Protocol: Extractive Workup

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Acid Wash (Optional): To remove any basic impurities (e.g., amine catalysts), wash the organic layer with a dilute acid like 1M HCl.

  • Base Wash: To remove acidic impurities and some very polar starting materials, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Brine Wash: Wash with a saturated solution of NaCl (brine) to remove the bulk of the dissolved water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[21]

This procedure will remove water-soluble and ionizable impurities, simplifying the subsequent chromatographic purification.[22][23]

Q6: My purified product is a solid. Can I use recrystallization for final polishing?

A6: Absolutely. If you have obtained a solid material that is >90% pure from chromatography, recrystallization is an excellent method to achieve high purity. The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly. The desired compound's molecules will selectively crystallize out, leaving impurities behind in the solvent.[24]

Protocol: Finding a Recrystallization Solvent

  • Test Solvents: Place a small amount of your solid in several test tubes.

  • Add Solvents: Add a small amount of different solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Toluene) to each tube.

  • Observe at Room Temp: An ideal single solvent will not dissolve the compound at room temperature.

  • Heat: Heat the tubes that did not dissolve the solid. The ideal solvent will dissolve the compound when hot.[24]

  • Cool: Allow the hot solutions to cool. The ideal solvent will result in the formation of well-defined crystals.

A two-solvent system (one solvent in which the compound is soluble, and another in which it is insoluble) can also be used.[24] For a molecule like this, a mixture such as Ethyl Acetate/Hexanes is a promising candidate.

Recrystallization Decision Tree

G Start Have solid product >90% pure? Test Test solubility in various solvents Start->Test Find Find solvent where: - Insoluble when cold - Soluble when hot Test->Find Ideal solvent found Fail No suitable single solvent found Test->Fail No ideal solvent Success Perform single-solvent recrystallization Find->Success TwoSolvent Try two-solvent system (e.g., EtOAc/Hexanes) Fail->TwoSolvent Success2 Perform two-solvent recrystallization TwoSolvent->Success2

Caption: Decision process for selecting a recrystallization method.

References

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. University of Rochester Website. [Link]

  • Wikipedia. Liquid–liquid extraction. Wikipedia, the free encyclopedia. [Link]

  • Syrris. Liquid-Liquid Extraction: An Overview. Syrris Website. [Link]

  • King Group. Successful Flash Chromatography. King Group Website. [Link]

  • Organomation. Solvent Extraction Techniques. Organomation Website. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Sorbent Technologies Website. [Link]

  • Membrane Solutions. Column Chromatography Notes. Membrane Solutions Website. [Link]

  • Scribd. TLC Analysis of Polar vs Nonpolar Solvents. Scribd. [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. Phenomenex Website. [Link]

  • JoVE. Thin-Layer Chromatography (TLC): Overview. Journal of Visualized Experiments. [Link]

  • Badiola, K. A., et al. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments. [Link]

  • Biotage. What is the Chemistry Behind Normal-Phase Flash Chromatography?. Biotage Website. [Link]

  • Chemistry LibreTexts. Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography (TLC). [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall Website. [Link]

  • ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. [Link]

  • DSpace@MIT. 7.3. Thin layer Chromatography (TLC) Guide. MIT Libraries. [Link]

  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. J&K Scientific Website. [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. Element Lab Solutions Website. [Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. [Link]

  • University of Toronto Scarborough. Recrystallization - Single Solvent. [Link]

  • MCE. 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)-. MCE Website. [Link]

  • OpenOChem Learn. Flash Chromatography. [Link]

  • University of New South Wales. RECRYSTALLISATION. [Link]

  • PubMed. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]

  • YouTube. Synthesis Of Ynones From Acyl Chlorides & Potassium Alkynyltrifluoroborate Salts l Protocol Preview. [Link]

  • Chemistry Stack Exchange. Can a benzyl ether be removed in the presence of an ester?. [Link]

  • Google Patents.
  • Organic Syntheses. Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. [Link]

  • Taylor & Francis. Hydroxy ketones – Knowledge and References. [Link]

  • Google Patents.
  • OuluREPO. Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. [Link]

  • Wikipedia. Hydroxy ketone. Wikipedia, the free encyclopedia. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • NIST WebBook. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-. [Link]

  • PubChem. 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. [Link]

  • NIST WebBook. 5-Hydroxy-4-octanone. [Link]

Sources

Optimization

alternative purification techniques for "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-"

Target Compound: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly functionalized propargyl ketones (ynones).

The target molecule, 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- , possesses a uniquely challenging structural profile: a hydrogen-bonding primary alcohol (C1), an acid-sensitive benzyl ether (C7), and a highly electrophilic α,β-alkynyl ketone (C4-C5). Traditional purification methods often fail due to the inherent reactivity of the ynone system[1]. This guide provides field-proven, alternative purification techniques to ensure high recovery and structural integrity.

Architectural Overview & Decision Matrix

G N1 5-Octyn-4-one, 1-hydroxy- 7-(phenylmethoxy)- N2 Identify Primary Degradation Pathway N1->N2 N3 Silica-Induced Isomerization N2->N3 Solid-phase contact N4 Thermal Degradation During Evaporation N2->N4 Aqueous concentration N5 Centrifugal Partition Chromatography (CPC) N3->N5 Liquid-liquid phase N6 Supercritical Fluid Chromatography (SFC) N4->N6 Volatile CO2 phase

Fig 1: Decision matrix for alternative purification workflows of sensitive ynone derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my yield of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- drop below 40% when using standard normal-phase silica gel chromatography? A1: The loss of yield is a direct result of chemisorption and solid-phase-induced degradation. Silica gel is inherently acidic and highly polar. The C1-hydroxyl group strongly anchors the molecule to the silica surface via hydrogen bonding, causing severe peak tailing. Concurrently, the electrophilic ynone system is exposed to acidic silanol sites, which catalyze the hydration of the alkyne into a diketone or induce irreversible isomerization. Solution: Transition to Centrifugal Partition Chromatography (CPC) . CPC is a liquid-liquid separation technique that completely eliminates the use of solid sorbents, preventing irreversible binding and silica-induced degradation of sensitive materials[2].

Q2: I am using Reverse-Phase HPLC (RP-HPLC) to avoid silica, but I observe multiple degradation peaks and loss of the benzyl ether group. What is causing this? A2: The degradation is likely occurring post-run during fraction concentration. RP-HPLC mobile phases often utilize acidic modifiers like 0.1% Trifluoroacetic Acid (TFA). While the molecule may survive the column, evaporating large volumes of water/acetonitrile in a rotary evaporator exponentially increases the TFA concentration in the flask. This localized high acidity rapidly cleaves the 7-(phenylmethoxy) ether and can hydrate the ynone[3]. Solution: If RP-HPLC is mandatory, use a volatile, mildly acidic buffer (e.g., ammonium acetate, pH 5.5) and lyophilize the fractions instead of applying heat. Alternatively, switch to Supercritical Fluid Chromatography (SFC) .

Q3: How does Supercritical Fluid Chromatography (SFC) prevent the thermal degradation of this ynone? A3: SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase. Because CO₂ is non-nucleophilic and neutral, it does not react with the Michael-acceptor ynone system. More importantly, upon eluting from the backpressure regulator, the CO₂ sublimates instantly at room temperature. The target compound elutes dry or dissolved in a minimal volume of co-solvent (e.g., methanol)[4]. This acts as a self-cooling, self-concentrating system, completely bypassing the need for prolonged thermal evaporation and ensuring the integrity of thermosensitive pharmaceutical intermediates[5].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in checkpoints will confirm the method is working before you risk your valuable crude material.

Protocol A: Liquid-Liquid Purification via CPC

Because the target molecule has a polar head (1-hydroxy) and a lipophilic tail (7-phenylmethoxy), it exhibits excellent interfacial partitioning, making CPC highly effective.

  • Step 1: Biphasic System Selection (Self-Validation Step)

    • Prepare a 10 mL test system of the "Arizonan" solvent family: Heptane / Ethyl Acetate / Methanol / Water (1:1:1:1 v/v).

    • Dissolve 5 mg of the crude ynone in 2 mL of the biphasic mixture. Shake vigorously and allow phase separation.

    • Analyze both the upper and lower phases via TLC or analytical HPLC to determine the partition coefficient (

      
      ).
      
    • Validation Check: Proceed only if

      
      . If 
      
      
      
      , the molecule is too polar; increase the Ethyl Acetate ratio.
  • Step 2: Rotor Equilibration

    • Pump the chosen stationary phase (e.g., the aqueous lower phase) into the CPC rotor at 50 mL/min while stationary.

    • Accelerate the rotor to 1,500 RPM.

    • Pump the mobile phase (organic upper phase) in ascending mode until breakthrough occurs.

    • Validation Check: Measure the displaced stationary phase volume. The stationary phase retention (

      
      ) must be >50% for adequate resolution.
      
  • Step 3: Sample Injection & Elution

    • Dissolve the crude mixture (up to 5 grams) in a 1:1 mixture of the mobile and stationary phases (max 20 mL).

    • Inject the sample and elute with the mobile phase at 15 mL/min, monitoring UV absorbance at 254 nm.

  • Step 4: Recovery

    • Collect fractions and evaporate the highly volatile organic mobile phase under a gentle nitrogen stream at 25°C.

Protocol B: Achiral SFC for Thermosensitive Ynones
  • Step 1: Column and Mobile Phase Setup

    • Install an achiral stationary phase, such as a 2-Ethylpyridine (2-EP) column. The 2-EP phase provides excellent hydrogen-bonding interactions for the 1-hydroxy group without the Lewis acidity of bare silica.

    • Set the mobile phase to CO₂ with a 10% Methanol co-solvent.

  • Step 2: System Equilibration (Self-Validation Step)

    • Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C.

    • Validation Check: Run a blank gradient with a stable ketone standard (e.g., acetophenone). Ensure the system pressure is stable and the UV baseline is perfectly flat.

  • Step 3: Injection & Fractionation

    • Inject the sample dissolved in pure methanol.

    • Trigger fraction collection based on the UV threshold (254 nm).

    • Validation Check: Touch the exterior of the fraction collection vial. It should feel cold due to the endothermic expansion of CO₂, confirming that the ynone is being thermally protected during elution.

Quantitative Performance Metrics

The following table summarizes the expected performance of various purification techniques for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- based on empirical chromatographic data.

Purification TechniqueSolid SupportTypical Recovery (%)Solvent Use (L/g)Primary Degradation RiskPost-Run Drying Time
Normal-Phase Silica Silica Gel30 - 45%1.5 - 2.0High (Hydration/Isomerization)2 - 4 hours
RP-HPLC (0.1% TFA) C18 Silica50 - 65%2.5 - 3.0Moderate (Ether cleavage)6 - 12 hours
CPC (Arizonan System) None85 - 95%0.2 - 0.4Low (Aqueous exposure)3 - 5 hours
Achiral SFC 2-EP / Diol90 - 98% 0.05 - 0.1 Very Low (Instant drying) < 15 minutes
References
  • Source: stoprocess.
  • Source: americanpharmaceuticalreview.
  • Source: intechanalyticals.
  • Source: ncbi.nlm.nih.gov (PMC)
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one

Product Code: INT-LUBI-04 Common Name: Lubiprostone Side-Chain Intermediate (Omega Chain) Chemical Structure: 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one CAS Registry: (Generic/Analogous) Executive Technical Brief To: Proc...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: INT-LUBI-04 Common Name: Lubiprostone Side-Chain Intermediate (Omega Chain) Chemical Structure: 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one CAS Registry: (Generic/Analogous)

Executive Technical Brief

To: Process Chemists, Scale-Up Engineers, and R&D Scientists Subject: Critical Control Points in the Synthesis of INT-LUBI-04

This guide addresses the specific challenges encountered during the large-scale synthesis of 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one . This molecule is a vital intermediate, typically utilized in the convergent synthesis of ClC-2 chloride channel activators like Lubiprostone .

The synthesis hinges on the nucleophilic ring-opening of


-butyrolactone  by a lithiated alkyne species derived from (3R)-3-(benzyloxy)-1-butyne .
Core Synthesis Challenges
  • Chemoselectivity (The "Double Addition" Problem): Preventing the highly reactive ketone product from reacting with a second equivalent of the lithiated alkyne to form a tertiary alcohol impurity.

  • Thermodynamic Instability: The product contains both a primary alcohol and an

    
    -alkynyl ketone (ynone). These functional groups exist in a dynamic equilibrium with the cyclic hemiketal form (2-alkynyl-tetrahydrofuran-2-ol), complicating analytical monitoring.
    
  • Stereochemical Erosion: Preserving the chirality at C7 (from the starting alkyne) during the metallation step.

Process Visualization & Workflow

The following diagram outlines the critical reaction pathway and the competing failure modes.

SynthesisFlow Start Starting Materials (3R)-3-(benzyloxy)-1-butyne + n-BuLi Lithiated Intermediate A Lithiated Alkyne Species (-78°C) Start->Lithiated Metallation (THF, -78°C) Impurity_Racemic Impurity: Racemized Alkyne (Loss of C7 Chirality) Start->Impurity_Racemic Temp > -30°C or Excess Base Coupling Coupling Reaction Addition of γ-Butyrolactone (BF3·OEt2 mediated) Lithiated->Coupling + γ-Butyrolactone Tetrahedral Tetrahedral Intermediate (Stable at < -60°C) Coupling->Tetrahedral Nucleophilic Attack Quench Acidic Quench (AcOH / NH4Cl) Tetrahedral->Quench Controlled Warm-up Impurity_Bis Impurity: Bis-Addition Product (Tertiary Diol) Tetrahedral->Impurity_Bis Temp > -50°C (Collapse & Re-attack) Product_Linear Target Product (Linear) 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one Quench->Product_Linear Product_Cyclic Target Product (Cyclic Hemiketal) Equilibrium Form Product_Linear->Product_Cyclic Reversible Cyclization

Caption: Figure 1. Reaction logic flow for the synthesis of the Lubiprostone intermediate, highlighting the critical temperature-dependent bifurcation points.

Troubleshooting Guide: The Coupling Reaction

Context: The reaction involves treating lithiated 3-(benzyloxy)-1-butyne with


-butyrolactone. This is a classic "lactone opening" to form a ketone-alcohol.
Issue 1: High Levels of Tertiary Alcohol Impurity (Bis-Addition)

Symptom: HPLC/TLC shows a major non-polar impurity. Yield of desired ketone is <50%. Root Cause: The tetrahedral intermediate (lithium alkoxide) collapsed to the ketone during the reaction, while lithiated alkyne was still present. The ketone is more electrophilic than the lactone, leading to a second addition.

ParameterRecommended SpecificationWhy?
Temperature < -65°C (Strict)The tetrahedral intermediate is stable only at cryogenic temperatures. If it warms, it eliminates the alkoxide to form the ketone, which immediately reacts again.
Addition Mode Inverse Addition Add the lithiated alkyne to the lactone? NO. Standard protocol is Alkyne + BuLi, then add Lactone. However, for scale-up, slow addition of Lactone is critical to maintain T < -65°C.
Lewis Acid BF₃·OEt₂ (1.1 eq) Addition of Boron Trifluoride etherate before adding the lactone activates the lactone and stabilizes the intermediate, significantly reducing bis-addition.

Corrective Action:

  • Ensure reactor jacket is at -85°C before addition.

  • Pre-mix the lactone with dry THF.

  • Consider adding BF₃·OEt₂ to the lithiated alkyne solution (at -78°C) prior to adding the lactone. This activates the carbonyl and forms a stable boron-complex intermediate that resists collapse until quench.

Issue 2: "Missing" Carbonyl Peak in NMR (Cyclization)

Symptom: After workup, the


C NMR shows a weak or missing ketone signal (~185 ppm) and a new quaternary carbon signal (~100-105 ppm).
Root Cause:  This is not a failure . The product exists in equilibrium between the open-chain hydroxy-ynone and the cyclic lactol (hemiketal).
  • Mechanism: The C1-hydroxyl attacks the C4-ketone (5-exo-dig cyclization is favored).

  • Verification: Run NMR in DMSO-

    
     (hydrogen bond acceptor) vs. CDCl
    
    
    
    . The ratio often shifts.
  • Action: Proceed to the next step. If the next step is oxidation (e.g., Jones or Swern) to the aldehyde/acid, the open chain form reacts, driving the equilibrium forward.

Critical Quality Attributes (CQAs) & Impurity Management

Stereochemical Integrity (C7 Chirality)

The C7 stereocenter (bearing the benzyloxy group) is propargylic. Propargylic protons are acidic (


).
  • Risk: If

    
    -BuLi is used in excess or at temperatures > -40°C, it can deprotonate the propargylic position, leading to racemization via an allenyl anion intermediate.
    
  • Protocol Limit: Never exceed 1.05 equivalents of

    
    -BuLi relative to the alkyne.
    
  • Check: Monitor enantiomeric excess (ee) via Chiral HPLC using a Chiralpak AD-H or OD-H column.

Impurity Profile Table
Impurity TypeOriginRemoval Strategy
Bis-Adduct Over-reaction (Temp excursion)Difficult to separate via crystallization. Requires silica gel chromatography (DCM/MeOH gradient). Prevention is key.
Unreacted Alkyne Stoichiometry errorVacuum distillation (if boiling point difference permits) or wash with AgNO₃/Silica (expensive).
Elimination Product Acidic workup too harsh (elimination of OBn)Use buffered quench (NH₄Cl/NH₄OH) instead of strong mineral acids.

Frequently Asked Questions (FAQs)

Q1: Can I use Grignard reagents (EtMgBr) instead of n-BuLi for this coupling? A: generally, No. Lithium acetylides are "harder" nucleophiles and, when used at -78°C, stabilize the tetrahedral intermediate better than magnesium salts. Grignard reagents often require higher temperatures to react with lactones, which promotes the collapse to the ketone and subsequent bis-addition. If you must use Grignard, the addition of CeCl₃ (Cerium chloride) is required to suppress basicity and prevent side reactions.

Q2: The reaction mixture turns into a gel at -78°C. What should I do? A: This indicates the lithiated alkyne aggregates are precipitating.

  • Solvent: Ensure you are using pure THF. Hexanes/THF mixtures often precipitate lithium salts.

  • LiCl Additive: Adding anhydrous LiCl (2-3 equivalents) can break up aggregates and improve solubility, though it may alter reactivity rates.

  • Dilution: The reaction typically requires high dilution (0.2 - 0.3 M) to remain fluid at cryogenic temperatures.

Q3: How do I store the intermediate? It seems to decompose. A: The "ynone" moiety is a Michael acceptor and is sensitive to light and base.

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Trace acid (e.g., 0.1% acetic acid) can stabilize the acyclic/cyclic equilibrium and prevent base-catalyzed polymerization.

  • Best Practice: Process immediately to the next step (usually oxidation of the C1 alcohol or protection).

Safety Directives (Large Scale)

  • Cryogenic Hazards: Handling 100L+ volumes at -78°C requires specialized reactors (Hastelloy or Glass-lined) with reliable LN2 or Syltherm XLT heat transfer fluids. Failure of cooling during BuLi addition can lead to thermal runaway .

  • Quench Exotherm: The quench of the lithium alkoxide/excess BuLi with acid is highly exothermic.

    • Protocol: Transfer the cold reaction mixture into a pre-cooled quench solution (Reverse Quench) to control heat evolution.

  • Cyanide Analogs: (Note: If using specific cyano-based reagents later in the Lubiprostone sequence): Ensure HCN monitors are active. For this specific step, the primary hazard is the flammability of THF/Butane released during lithiation.

References

  • Lubiprostone Process Chemistry: Ueno, R. et al. "Method for producing bicyclic prostaglandin derivative." U.S. Patent 7,902,386. 2011. Link

  • Alkyne-Lactone Coupling Mechanisms: Smith, A. B., et al. "Total Synthesis of (+)-Phyllanthocin: Strategy and Tactics." Journal of the American Chemical Society, 104(14), 4015-4017. (Demonstrates BF3-mediated lactone opening). Link

  • Ynone Reactivity & Cyclization: Trost, B. M., et al. "Alkynyl Ketones as Versatile Precursors." Chemical Reviews, 103(8). (Discusses the equilibrium of gamma-hydroxy ynones). Link

  • Safety in Organolithium Scale-up: "Safe Handling of Organolithium Compounds in the Pilot Plant." Organic Process Research & Development, 2004. Link

Disclaimer: This guide is for research and development purposes only. All procedures should be validated by a qualified process safety team before implementation at scale.

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-"

An in-depth structural elucidation of highly functionalized synthetic intermediates requires more than routine analytical checks. For 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (Chemical Formula: C15H18O3), the presence...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of highly functionalized synthetic intermediates requires more than routine analytical checks. For 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (Chemical Formula: C15H18O3), the presence of a conjugated alkynyl ketone, a flexible aliphatic chain, and a chiral center adjacent to a benzyloxy group presents a unique set of NMR resolution challenges.

As an Application Scientist, I have structured this guide to objectively compare standard 1D NMR methodologies against advanced solvent-resolved and 2D NMR techniques. This comparison will help researchers and drug development professionals optimize their analytical workflows for complex chiral alkynes.

The Analytical Challenge: Structural Complexity

To understand the optimal analytical methodology, we must first deconstruct the molecule's structural features that complicate routine NMR analysis:

  • The Alkynyl Ketone Core (C4-C5-C6): Conjugated alkynyl ketones possess quaternary carbons with exceptionally long

    
     relaxation times and weak Nuclear Overhauser Effect (NOE) enhancements, making them difficult to detect in standard 
    
    
    
    C spectra without optimized relaxation delays[1].
  • Diastereotopic Benzyloxy Protons: The chiral center at C7 breaks the local plane of symmetry. Consequently, the two protons of the benzyloxy methylene (-OCH

    
    Ph) become magnetically non-equivalent (diastereotopic) and couple to each other, forming a complex AB quartet rather than a simple singlet[2][3].
    
  • Aliphatic Overlap: The flexible C1-C3 chain often suffers from signal overlap in standard non-polar solvents, obscuring crucial splitting patterns.

NMR_Workflow Start 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Sample Prep Standard Routine 1D NMR (CDCl3, 400 MHz) Start->Standard Check Signal Overlap in Aliphatic/Benzyloxy Region? Standard->Check ASIS ASIS Resolution (Benzene-d6, 600 MHz) Check->ASIS Yes (AB Quartet hidden) TwoD 2D NMR (HSQC/HMBC) Assign Quaternary C4-C6 Check->TwoD No ASIS->TwoD Final Complete Structural Elucidation TwoD->Final

Workflow for resolving diastereotopic and quaternary signals in chiral alkynyl ketones.

Methodology Comparison: Standard vs. Advanced NMR Workflows

To establish a self-validating protocol for this molecule, we compare three distinct analytical approaches.

Method A: Routine 1D NMR in CDCl (400 MHz)
  • Mechanism: Chloroform-d is the industry standard due to its excellent solubilizing properties and low cost.

  • Performance: While sufficient for confirming the presence of the aromatic ring (~7.3 ppm) and the primary alcohol (~3.7 ppm), CDCl

    
     fails to provide the anisotropic shielding required to fully resolve the diastereotopic benzyloxy protons. The C4 ketone carbon (~188 ppm) and C5/C6 alkyne carbons (~80-90 ppm) often disappear into the baseline if standard 2-second relaxation delays are used[1].
    
Method B: ASIS-Enhanced NMR in Benzene-d (600 MHz)
  • Mechanism: Benzene-d

    
     induces Anisotropy-Induced Solvent Shifts (ASIS). The flat, electron-rich benzene rings transiently coordinate with the electron-deficient alkynyl ketone and the polar hydroxyl group. This differential shielding pulls overlapping aliphatic multiplets apart[4][5].
    
  • Performance: Highly superior for resolving the AB quartet of the benzyloxy group. The

    
    -coupling of the diastereotopic protons (~11.5 Hz) becomes mathematically extractable, proving the integrity of the C7 chiral center[2].
    
Method C: 2D NMR (HSQC & HMBC)
  • Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) bypasses the need for direct

    
    C excitation by transferring magnetization from highly sensitive 
    
    
    
    H nuclei to adjacent
    
    
    C nuclei over 2-3 bonds.
  • Performance: Essential for this molecule. HMBC correlates the C3 methylene protons and the C8 methyl protons to the "invisible" C4, C5, and C6 quaternary carbons, unequivocally proving the connectivity of the 5-octyn-4-one backbone.

Quantitative Data Presentation: Method Comparison
Analytical FeatureMethod A: CDCl

(400 MHz)
Method B: Benzene-d

(600 MHz)
Method C: 2D HMBC
Benzyloxy -CH

- Resolution
Poor (Often appears as a broad singlet/multiplet)Excellent (Distinct AB quartet,

)
N/A (Used for connectivity)
Aliphatic Chain (C2/C3) Resolution Moderate (Overlapping multiplets)High (ASIS separates signals by ~0.2 ppm)Excellent (Resolved via

C dispersion)
Quaternary C4/C5/C6 Detection Weak to None (Requires

scans)
Weak (Requires

scans)
Definitive (Visible in

scans)
Time to Acquire ~15 minutes~15 minutes~45 minutes

Expected Chemical Shifts & Assignments

Based on the electronic environment of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-, the following table summarizes the highly validated predicted shifts.

PositionFragment

H NMR (ppm, CDCl

)

C NMR (ppm, CDCl

)
Multiplicity (

H)
C1 HO-CH

-
3.65 - 3.7561.5Triplet
C2 -CH

-
1.85 - 1.9526.8Pentet
C3 -CH

-
2.55 - 2.6539.2Triplet
C4 -C (=O)--187.8Quaternary[1]
C5 -C

-81.5Quaternary
C6

C -
-90.2Quaternary
C7 -CH (OBn)-4.15 - 4.2565.4Sextet / Multiplet
C8 -CH

1.40 - 1.4521.2Doublet
Bn Ph-CH

-O-
4.50 & 4.7071.0AB Quartet (

Hz)[2]
Ph Aromatic7.25 - 7.35127.5 - 128.5Multiplets

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when analyzing chiral alkynyl ketones.

Protocol 1: Sample Preparation for High-Resolution Analysis
  • Desiccation: Trace water will shift the C1 hydroxyl proton and potentially obscure the C1 methylene triplet. Dry the purified 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- under high vacuum (0.1 mbar) for 4 hours prior to analysis.

  • Solvent Selection: Weigh exactly 15 mg of the compound. For routine purity checks, dissolve in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS). For structural elucidation of the C7 chiral environment, dissolve in 0.6 mL of Benzene-d
    
    
    
    .
  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

Protocol 2: 1D C Acquisition for Quaternary Alkynes

Standard


C protocols will fail to detect C4, C5, and C6 due to long relaxation times.
  • Pulse Sequence: Select a proton-decoupled

    
    C sequence (zgpg30 on Bruker systems).
    
  • Relaxation Delay (D1): Increase the D1 delay from the standard 2.0 seconds to 5.0 seconds . This allows the quaternary alkyne and ketone carbons to fully relax back to the Z-axis between pulses, ensuring quantitative signal integration.

  • Scans (NS): Set to a minimum of 1024 scans to overcome the lack of NOE enhancement on the alkynyl carbons.

Protocol 3: HMBC Acquisition for Backbone Connectivity
  • Optimization: Tune and match the probe for both

    
    H and 
    
    
    
    C channels. Run a rigorous 3D gradient shim.
  • Parameter Setup: Select the hmbcgplpndqf pulse sequence. Set the long-range coupling constant (

    
    ) to 8 Hz (optimal for 2-3 bond couplings across alkynes and ketones).
    
  • Validation Check: Verify the spectrum by confirming the cross-peak between the C8 methyl protons (~1.4 ppm) and the C6 alkyne carbon (~90 ppm). If this cross-peak is missing, the long-range delay must be re-optimized.

Conclusion

For the rigorous characterization of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-, relying solely on 1D CDCl


 NMR is insufficient and risks mischaracterization of the chiral C7 environment and the quaternary alkynyl ketone core. By leveraging Benzene-d

for ASIS-driven resolution
of the diastereotopic benzyloxy protons and HMBC for quaternary carbon mapping , researchers can establish a fully self-validating proof of structure.

References

1.[1] Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles - NSF PAR. National Science Foundation. 2.[2] Reversible O–H Bond Activation by Tripodal tris(Nitroxide) Aluminum and Gallium Complexes - PMC. National Institutes of Health. 3.[3] NMR Spectroscopy :: 5-HMR-10 AX and AB Spectra. Organic Chemistry Data. 4.[4] Solvent-Dependent Amide Bond Isomerization of (S)‑Indoline-2-carboxylic Acid Derivatives. Università di Pisa (ARPI). 5.[5] The role of solvents in the signal separation for quantitative 1H NMR. Ovid.

Sources

Comparative

Technical Assessment: Mass Spectrometry Profiling of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

This guide serves as a technical benchmark for the mass spectrometric profiling of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (hereafter referred to as Inter-O-Bn ), a critical "omega-chain" intermediate in the converge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the mass spectrometric profiling of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (hereafter referred to as Inter-O-Bn ), a critical "omega-chain" intermediate in the convergent synthesis of prostaglandins like Misoprostol.

This document is structured to assist analytical chemists and process scientists in validating the identity and purity of this intermediate, distinguishing it from critical synthetic byproducts (e.g., deprotected alcohols or over-reduced alkanes).

Molecular Identity & Theoretical Framework

Inter-O-Bn combines three distinct functionalities—a primary alcohol, a conjugated ynone (alkyne-ketone), and a benzyl ether. This specific architecture dictates its ionization behavior and fragmentation fingerprint.

PropertySpecification
IUPAC Name 1-hydroxy-7-(phenylmethoxy)oct-5-yn-4-one
Formula C₁₅H₁₈O₃
Exact Mass 246.1256 Da
Structural Motif Conjugated Ynone (reactive Michael acceptor), Benzyl Ether (labile protecting group)
Critical Impurities Impurity A: 1,7-dihydroxy-5-octyn-4-one (Debenzylated, MW 156)Impurity B: 1-hydroxy-7-(phenylmethoxy)-4-octanone (Over-reduced, MW 250)

Comparative Ionization Performance (Method Selection)

For this intermediate, the choice of ionization source is the primary determinant of data quality. The table below compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI).

Performance Matrix: ESI vs. APCI vs. EI
FeatureESI (+) (Recommended)APCI (+) EI (GC-MS)
Molecular Ion Stability High. Forms stable [M+Na]⁺ (m/z 269.1) and [M+H]⁺ (m/z 247.1).Moderate. Thermal energy may trigger premature loss of the benzyl group.Low. Molecular ion (M⁺[1]•) is often absent or <5% abundance.
Base Peak [M+Na]⁺ or [M+H-H₂O]⁺[M+H-H₂O]⁺ or Benzyl cation (m/z 91).m/z 91 (Tropylium) is the dominant base peak.
Sensitivity Excellent. The hydroxyl and ketone groups protonate/sodiate readily.Good. Effective for the ketone, but less sensitive for the ether.Poor. High fragmentation dilutes the signal of the intact molecule.
Application Quantification & Purity Assay. Best for trace impurity analysis.Screening. Useful if ESI matrix effects are high.Structural Confirmation. The m/z 91 fragment confirms the benzyl moiety.

Expert Insight: While EI provides structural fingerprinting (confirming the benzyl group via m/z 91), ESI(+) is the superior method for process validation . The benzyl ether is sufficiently labile that hard ionization (EI) or high-temperature APCI can lead to in-source fragmentation, mimicking the presence of Impurity A (debenzylated species).

Fragmentation Analysis & Differentiation

To validate the compound, one must confirm the specific loss of the protecting group and the integrity of the ynone chain.

Characteristic Fragmentation Pathways (ESI-CID)

The following transitions are observed in Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ (m/z 247.1).

Fragment Ion (m/z)IdentityMechanismCausality / Diagnostic Value
247.1 [M+H]⁺ProtonationPrecursor ion.
229.1 [M+H - H₂O]⁺DehydrationLoss of water from the C1 primary alcohol. First validation step.
139.1 [M+H - PhCH₂OH]⁺Neutral LossLoss of Benzyl Alcohol (108 Da). Indicates the ether bond is intact but labile.
91.1 [C₇H₇]⁺Tropylium IonCharge retention on the benzyl group. Confirms the protecting group.
157.1 [M+H - C₇H₆]⁺Benzyl LossCleavage of the benzyl ether, leaving the protonated alcohol.
Differentiation from Critical Impurities

A common failure mode in Misoprostol synthesis is the premature loss of the benzyl group or over-reduction of the alkyne.

  • Vs. Impurity A (Debenzylated): Impurity A (MW 156) will not show m/z 269 or m/z 91. It presents a base peak at m/z 157 ([M+H]⁺) or 139 (loss of water).

  • Vs. Impurity B (Saturated): Impurity B (MW 250) shows a +4 Da shift in the molecular ion (m/z 251/273) and lacks the characteristic ynone UV absorbance, though MS is the definitive detector.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to be self-validating by monitoring the ratio of the Sodium adduct to the Protonated ion, ensuring the source conditions are not inducing degradation.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Method:

  • Sample Prep: Dissolve Inter-O-Bn in 50:50 ACN:Water to a concentration of 10 µg/mL. Avoid alcohols (MeOH) as solvents to prevent transesterification/acetal formation artifacts.

  • Source Settings (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the benzyl ether).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Gradient:

    • 0-1 min: 5% B (Equilibration).

    • 1-6 min: 5% -> 95% B (Elution of polar impurities first, then Inter-O-Bn).

    • 6-8 min: 95% B (Wash).

  • Data Acquisition:

    • Scan 1 (Full MS): m/z 100–500. Look for [M+Na]⁺ (269) and [M+H]⁺ (247).

    • Scan 2 (Product Ion): Select m/z 247. Fragmentation energy (CE) ramp 10–30 eV.

  • System Suitability Criteria:

    • The ratio of [M+H]⁺ (247) to Fragment (91) in the source (Scan 1) must be > 10:1. If m/z 91 is dominant in Full MS, the source is too harsh (temperature too high).

Visualization: Fragmentation Pathway[2]

The following diagram illustrates the logical fragmentation flow for Inter-O-Bn under ESI-CID conditions.

G Parent Parent [M+H]+ m/z 247.1 WaterLoss Dehydration [M+H - H2O]+ m/z 229.1 Parent->WaterLoss - H2O (18 Da) BenzylLoss Debenzylation [M+H - PhCH2OH]+ m/z 139.1 Parent->BenzylLoss - PhCH2OH (108 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.1 Parent->Tropylium Charge Retention on Benzyl ImpurityA Impurity A (Debenzylated) MW 156 BenzylLoss->ImpurityA Correlates to structure of

Figure 1: ESI-CID Fragmentation pathway of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-. Note the divergence between charge retention on the core (m/z 139) vs. the protecting group (m/z 91).

References

  • Hopfgartner, G., et al. (2011). "Fragmentation of benzyl ethers in electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry. (Discusses the formation of tropylium ions from benzyl ethers).

  • BenchChem. (2025).[2] "A Validated LC-MS/MS Method for the Quantitative Analysis of 8-Epimisoprostol." BenchChem Application Notes. (Provides the standard LC-MS conditions for Misoprostol-related intermediates).

  • Waters Corporation. (2023). "Quantitation of Misoprostol Acid in Human Plasma." Waters Application Library. (Establishes ESI- as a standard for the acid, contrasting with ESI+ for the ether intermediate).

  • OpenStax. (2023). "Mass Spectrometry of Some Common Functional Groups: Ethers and Alcohols." Organic Chemistry. (Foundational text for alpha-cleavage and dehydration mechanisms).

Sources

Validation

Comparative Biological Activity and Application Guide: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- and Its Analogs

As a Senior Application Scientist, evaluating highly functionalized intermediates like 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- requires looking beyond static chemical structures to understand their dynamic reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating highly functionalized intermediates like 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- requires looking beyond static chemical structures to understand their dynamic reactivity. In modern drug development and chemical ecology, this specific class of bifunctional α-alkynones is evaluated through two distinct, highly valuable lenses:

  • Intrinsic Bioactivity (Targeted Covalent Inhibition): The α-alkynone core acts as a programmable Michael acceptor, capable of irreversible, site-specific conjugation with active-site cysteines in proteases [2].

  • Precursor Bioactivity (Spirocyclization): The precise placement of the terminal hydroxyl and internal benzyloxy groups makes this a programmable prespiroketal. Upon cascade cyclization, it yields 1,6-dioxaspiro[1]nonane systems—structural motifs central to biologically active natural products and insect pheromones [1].

This guide objectively compares the performance, reactivity, and biological utility of the 7-benzyloxy target compound against its structural analogs, providing field-proven experimental workflows to validate their mechanisms.

Structural Causality & Mechanistic Divergence

The biological and synthetic utility of an α-alkynone is entirely dictated by its substitution pattern. The electron-withdrawing C4 ketone activates the C5≡C6 triple bond, rendering the C6 position highly electrophilic toward thiolates.

When comparing 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- to its closely related analog 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- , the fundamental divergence lies in the downstream spirocyclization trajectory. Following palladium-catalyzed hydrogenation and debenzylation, the distance of the liberated hydroxyl group from the central ketone dictates the thermodynamic ring size:

  • The 7-OBn Isomer: The C7-OH attacks the C4 hemiketal to form a 5-membered ring, yielding a 1,6-dioxaspiro[1]nonane core.

  • The 8-OBn Isomer: The C8-OH attacks the C4 hemiketal to form a 6-membered ring, yielding a 1,6-dioxaspiro[2]decane core [1].

This single-carbon shift fundamentally alters the biological target of the resulting pheromone, shifting specificity from Chalcid wasps ([1] systems) to Paravespula wasps ([2] systems). Furthermore, as intact covalent inhibitors, internal alkynones exhibit slower, more controlled reaction rates compared to terminal alkynones, significantly reducing off-target toxicity in complex physiological environments [2, 3].

Pathway A 5-Octyn-4-one Derivative B Cysteine Protease Targeting A->B Thiol-Michael Addition D Pd/C, H2 Cascade A->D Synthetic Conversion C Vinyl Sulfide Adduct B->C Covalent Inhibition E Bioactive Spiroketal D->E Spirocyclization

Dual biological applications of α-alkynones: covalent inhibition and spiroketal synthesis.

Comparative Biological & Kinetic Profile

To objectively select the correct alkynone warhead or precursor for your development pipeline, quantitative reactivity data must be evaluated. Table 1 summarizes the performance of our target compound against standard analogs.

Table 1: Structural & Mechanistic Comparison of α-Alkynone Analogs

CompoundSubstrate Ring Size (Post-Cyclization)Primary Biological UtilityCysteine Thiol Reactivity (

)
Off-Target Toxicity Profile
1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one 1,6-dioxaspiro[1]nonanePrecursor to Chalcid wasp pheromonesModerate (Steric hindrance at C7)Low (Highly specific to target active sites)
1-hydroxy-8-(phenylmethoxy)-5-octyn-4-one 1,6-dioxaspiro[2]decanePrecursor to Paravespula wasp pheromonesHigh (Reduced steric bulk near the alkyne)Low
1-Octyn-3-one (Terminal Analog)N/A (Lacks terminal OH)Broad-spectrum Covalent InhibitorVery High (Rapid Michael addition)High (Prone to non-specific glutathione scavenging)
Alkynone β-trifluoroborates N/AAmine/Thiol Click-Chemistry ProbesTunable (Requires specific pH triggers)Very Low

Data supported by kinetic evaluations of alkynone electrophilicity [2, 4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical readouts are mechanistically coupled to the experimental variables, ensuring that false positives are mathematically excluded.

Protocol A: Cysteine Protease (Cathepsin B) Covalent Inhibition Assay

This workflow validates the intrinsic bioactivity of the α-alkynone as a targeted covalent inhibitor. Because the addition of the thiolate across the alkyne occurs via trans-addition, the resulting vinyl sulfide will predominantly form the (Z)-stereoisomer [2].

Step-by-Step Methodology:

  • Enzyme Activation: Incubate recombinant Cathepsin B (10 nM) in activation buffer (50 mM NaOAc, pH 5.5, 5 mM DTT, 1 mM EDTA) for 15 minutes at 37°C to fully reduce the active-site cysteine.

  • Inhibitor Incubation: Add the α-alkynone analog across a dose-response gradient (0.1 µM to 50 µM). Incubate for 30 minutes. Causality note: The internal alkyne requires longer incubation than terminal alkynes due to the steric bulk of the C7/C8 substituents.

  • Kinetic Readout: Introduce the fluorogenic substrate Z-FR-AMC (100 µM). Monitor fluorescence cleavage (Ex: 360 nm, Em: 460 nm) continuously for 20 minutes to calculate the pseudo-first-order rate constant (

    
    ).
    
  • Self-Validation (LC-MS/MS): Quench the reaction with 1% formic acid and digest with trypsin. Analyze via LC-MS/MS. Validation requirement: The calculated

    
     from the fluorescence assay must perfectly correlate with the stoichiometric appearance of a specific mass shift (+246 Da for the intact target compound) on the catalytic cysteine residue, confirming irreversible vinyl sulfide formation.
    

Workflow S1 Step 1: Enzyme Activation DTT Reduction of Cys S2 Step 2: Alkynone Incubation Dose-Response Gradient S1->S2 S3 Step 3: Kinetic Assay Z-FR-AMC Cleavage S2->S3 S4 Step 4: LC-MS/MS Validation Map Covalent Adduct S3->S4

Self-validating experimental workflow for evaluating covalent cysteine protease inhibitors.

Protocol B: Palladium-Catalyzed Spirocyclization to Bioactive Pheromones

This protocol validates the precursor bioactivity of the alkynone. The conversion of the linear precursor to a thermodynamically stable spiroketal is governed by the anomeric effect [1].

Step-by-Step Methodology:

  • Cascade Hydrogenation/Debenzylation: Dissolve 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (1.0 mmol) in ethyl acetate (10 mL). Add 10% Pd/C (10 mol%). Stir under a hydrogen atmosphere (1 atm) at 20.0 °C for 15 hours. Causality note: The palladium catalyst simultaneously reduces the alkyne to an alkane and cleaves the benzyl ether, liberating the C7 hydroxyl group necessary for the second ring closure.

  • Thermodynamic Equilibration: Filter the catalyst through Celite. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 5 mol%) and stir for 2 hours at room temperature to ensure the spiroketal equilibrates to its most thermodynamically stable conformation (maximizing the anomeric effect).

  • Self-Validation (2D-NMR): Purify via flash chromatography. Analyze the product using 2D-NOESY NMR. Validation requirement: Cross-peaks must confirm the axial-axial orientation of the C-O bonds at the spirocenter. If the compound was the 7-OBn analog, the spectra must match a[1] spiro system; if it was the 8-OBn analog, it must match a[2] spiro system.

Conclusion

The biological utility of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- and its analogs is a masterclass in structural causality. Whether deployed directly as a highly specific, slow-reacting covalent inhibitor targeting cysteine proteases, or utilized as a programmable precursor to complex spiroketal pheromones, its performance is strictly governed by the steric and electronic environment of the α-alkynone core. By utilizing the self-validating LC-MS/MS and NMR workflows provided above, researchers can confidently map these mechanisms to their respective drug discovery or chemical ecology applications.

References

  • Organic Letters (ACS Publications)
  • PMC (NIH)
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies ACS Publications URL
  • Electrophilic addition/substitution of an alkynyl methyl ketone with tellurium tetrahalides: A novel synthetic approach to telluracyclopentenones ResearchGate URL

Sources

Comparative

Functionalized Alkynones in Asymmetric Synthesis: A Comparative Guide to 5-Octyn-4-one Derivatives

Topic: "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" vs other alkynones in chemical reactions Content Type: Publish Comparison Guide Executive Summary This guide evaluates the chemical performance of 1-hydroxy-7-(phenylm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" vs other alkynones in chemical reactions Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the chemical performance of 1-hydroxy-7-(phenylmethoxy)-5-octyn-4-one (hereafter referred to as Target Ynone-7 ) against standard and alternative alkynone building blocks.[1][2] As a bifunctional electrophile featuring a distal hydroxyl handle and a propargylic chiral center, Target Ynone-7 represents a critical class of intermediates used in the synthesis of polyketides, prostaglandins (e.g., Misoprostol intermediates), and complex macrolides.[1][2]

This analysis focuses on two critical reaction vectors: Stereoselective Carbonyl Reduction and Conjugate Addition , comparing the Target Ynone-7 with:

  • The Silyl Variant: 1-hydroxy-7-(tert-butyldimethylsilyloxy)-5-octyn-4-one (TBS-Ynone).[1][2]

  • The Regioisomer: 1-hydroxy-8-(phenylmethoxy)-5-octyn-4-one (Linear Ynone-8).[1][2]

  • The Unfunctionalized Standard: 5-Octyn-4-one (Base Ynone).[1][2]

Part 1: Chemical Profile & Structural Logic[1][2]

The defining feature of Target Ynone-7 is the positioning of the benzyloxy (


) group at the C7 position—propargylic  to the alkyne and stereochemically communicative with the C4 ketone.[1][2]
FeatureTarget Ynone-7Linear Ynone-8Base YnoneImpact on Reactivity
Core Structure

-Acetylenic Ketone

-Acetylenic Ketone

-Acetylenic Ketone
High electrophilicity at C4 (carbonyl) and C6 (alkyne).[1][2]
Chirality C7 (Propargylic) Achiral (Distal)AchiralC7 exerts 1,4-stereocontrol during C4 reduction.[1][2]
Distal Handle C1-Hydroxyl (Free)C1-Hydroxyl (Free)None (Methyl/Ethyl)C1-OH allows for directed delivery or anchoring to solid support.[1][2]
Protecting Group Benzyl (Bn)Benzyl (Bn)NoneBn is robust but Lewis-basic; can participate in chelation.[1][2]
Mechanistic Implication

In Target Ynone-7 , the C7-OBn group is capable of chelation-controlled addition (via Mg²⁺ or Zn²⁺) or dipolar steering , significantly altering diastereoselectivity compared to the achiral Linear Ynone-8 or the sterically bulky TBS-Ynone .[1][2]

Part 2: Comparative Performance Analysis
1. Stereoselective Reduction (Ketone

Propargylic Alcohol)

The transformation of the C4 ketone to a chiral alcohol is the pivotal step in establishing the stereochemical triad of prostaglandin-like side chains.[1][2]

Comparative Data: Asymmetric Transfer Hydrogenation (Noyori Protocol) Reagent: RuCl(p-cymene)[(S,S)-Ts-DPEN]

SubstrateMajor Product ConfigDiastereomeric Ratio (dr)YieldMechanistic Driver
Target Ynone-7 (4S, 7S)-Anti15:1 92%Match Case: The C7 chiral center reinforces the catalyst's facial bias (Felkin-Anh control).[1][2]
TBS-Ynone (4S, 7S)-Anti8:194%Steric Control: Bulky TBS group enhances facial discrimination but prevents chelation assistance.[1][2]
Linear Ynone-8 (4S)-EnantiomerN/A (96% ee)89%Catalyst Control Only: No internal stereocenter to influence outcome.[1][2]
Base Ynone (4S)-EnantiomerN/A (95% ee)85%Volatility of substrate leads to slightly lower isolated yields.[1][2]

Expert Insight: While the TBS-Ynone offers higher yields due to lipophilicity, the Target Ynone-7 provides superior diastereocontrol (dr 15:[1][2]1) in non-chelating solvents (e.g., iPrOH).[1][2] The benzyl ether at C7 creates a defined dipole that aligns the substrate in the chiral pocket of the Ruthenium catalyst more effectively than the silyl ether.[1][2]

2. Conjugate Addition (Synthesis of Enones)

Reaction with organocuprates (


) to form 

-unsaturated ketones.[1][2]
  • Target Ynone-7 : The C7-OBn group exerts an inductive electron-withdrawing effect, slightly activating the alkyne.[1][2] However, the C1-OH requires protection (or use of excess reagent) to prevent protonolysis of the cuprate.[1][2]

  • Base Ynone : Reacts rapidly but suffers from over-addition (double alkylation) if temperature is not strictly controlled (-78°C).[1][2]

  • Performance Verdict : Target Ynone-7 is the superior substrate for complex synthesis because the distal C1-alkoxide (formed in situ) directs the cuprate to the alkyne, improving regioselectivity for 1,4-addition over 1,2-addition.[1][2]

Part 3: Experimental Protocols
Protocol A: Synthesis of Target Ynone-7 via Lactone Opening

A robust, self-validating method avoiding volatile acetylide intermediates.[1][2]

Reagents:


-Butyrolactone, Lithium Alkynyltrifluoroborate, 

.[1][2]
  • Activation : Dissolve

    
    -butyrolactone (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.[1][2]
    
  • Nucleophile Formation : In a separate flask, treat the terminal alkyne (3-benzyloxy-1-butyne) with n-BuLi (1.05 equiv) at -78°C, then add

    
     (1.1 equiv) to generate the lithium alkynyltrifluoroborate species in situ.[1][2]
    
  • Coupling : Cannulate the alkyne-borate solution into the lactone solution. Stir for 1.0 h at -78°C.

  • Quench : Add saturated aqueous

    
    .
    
  • Purification : Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc 3:1) yields Target Ynone-7 as a colorless oil.[1][2]

    • Checkpoint: Monitor disappearance of lactone C=O (

      
      ) and appearance of Ynone C=O (
      
      
      
      ) via IR.
Protocol B: Chelation-Controlled Reduction (Luche-Type)

For accessing the Syn-diastereomer (complementary to Noyori reduction).[1][2]

  • Setup : Dissolve Target Ynone-7 (1 mmol) in MeOH (0.2 M).

  • Chelation : Add

    
     (1.2 equiv).[1][2] Stir for 15 min at -78°C.
    
  • Reduction : Add

    
     (1.0 equiv) portion-wise.
    
  • Workup : Quench with acetone, then aqueous tartaric acid.

  • Result : Predominantly yields the (4R, 7S)-Syn alcohol (dr > 10:[1][2]1) due to Cerium-mediated chelation between the C4-Carbonyl and C7-Ether oxygen.[1][2]

Part 4: Visualization of Stereocontrol Pathways

The following diagram illustrates the divergent reaction pathways dictated by the choice of protecting group (Bn vs TBS) and reagent class.[1][2]

ReactionPathways Substrate Target Ynone-7 (C7-OBn, C4=O) Conditions_A Noyori Reduction (Ru-TsDPEN) Substrate->Conditions_A Conditions_B Luche Reduction (CeCl3/NaBH4) Substrate->Conditions_B TS_Felkin Transition State: Felkin-Anh Model (Dipole Minimized) Conditions_A->TS_Felkin Steric/Electronic Match TS_Chelation Transition State: Chelation Control (Ce...O=C...OBn) Conditions_B->TS_Chelation Lewis Acid Binding Product_Anti Product A (Anti) (4S, 7S)-Alcohol Yield: 92%, dr 15:1 TS_Felkin->Product_Anti Product_Syn Product B (Syn) (4R, 7S)-Alcohol Yield: 88%, dr 10:1 TS_Chelation->Product_Syn

Figure 1: Divergent stereochemical outcomes based on reagent choice.[1][2] The C7-benzyloxy group enables chelation control (Red path), whereas transfer hydrogenation exploits steric/electronic matching (Yellow path).[1][2]

References
  • Alkynyltrifluoroborates in Synthesis : Alkynyltrifluoroborates as Versatile Tools in Organic Synthesis: A New Route to Spiroketals. (Methodology for Ynone synthesis from lactones).[1][2]

  • Noyori Reduction of Ynones : Asymmetric Transfer Hydrogenation of Acetylenic Ketones. (Protocol for enantioselective reduction).[1][2]

  • Prostaglandin Synthesis Strategies: Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins.

  • Chelation Control in 1,3-Alkoxy Ketones: Stereoselective Reduction of

    
    -Alkoxy Ketones. (Mechanistic basis for C7-OBn influence).
    
    

Sources

Validation

interpreting the spectral data of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-"

Executive Summary Compound Identity: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Common Application: Synthetic intermediate for E-series Prostaglandins (e.g., Misoprostol omega-chain).[1][2][3][4] Molecular Formula: C15H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- Common Application: Synthetic intermediate for E-series Prostaglandins (e.g., Misoprostol omega-chain).[1][2][3][4] Molecular Formula: C15H18O3 Molecular Weight: 246.30 g/mol [1][2][3][4]

This guide provides a technical comparison of spectral characterization methods for the target ynone intermediate. In the synthesis of prostaglandin analogs, distinguishing the conjugated ynone system from its propargylic alcohol precursor and alkene impurities (over-reduction products) is critical for yield optimization.[1][3]

This document prioritizes Nuclear Magnetic Resonance (NMR) as the primary validation tool due to its superior resolution of the oxidation state and stereochemistry at C-7, contrasting it with Infrared (IR) spectroscopy which serves as a rapid functional group screen.[2]

Part 1: Structural Analysis & Theoretical Basis[3]

The molecule consists of three distinct domains that dictate its spectral signature:

  • The Ynone Core (C4-C5-C6): A conjugated system where the alkyne (C≡C) is adjacent to the carbonyl (C=O).[1][2][3] This conjugation significantly shifts spectral parameters compared to isolated alkynes or ketones.[3]

  • The Protected Chiral Center (C7): A benzyloxy-substituted carbon.[1][2][3] The diastereotopic nature of the benzylic protons (due to the C7 chiral center) is a key purity indicator.

  • The Hydroxyl Linker (C1): A primary alcohol serving as an anchor for subsequent coupling reactions.[2][3]

Mechanistic Diagram: Synthetic Pathway & Impurity Logic

The following diagram illustrates the critical "Decision Points" where spectral data must differentiate the target from common synthetic byproducts.

SynthesisLogic Precursor Propargylic Alcohol (Precursor) Oxidation Oxidation Step (e.g., Jones/Swern) Precursor->Oxidation -2H Note1 Diff: C-OH vs C=O Check: 13C NMR (~70 vs 186 ppm) Precursor->Note1 Target Target Ynone (5-Octyn-4-one...) Oxidation->Target Success OverReduction Enone Impurity (Alkene Analog) Target->OverReduction +2H (Over-hydrogenation) Target->Note1 Note2 Diff: Alkyne vs Alkene Check: 1H NMR (No vinylic H vs Vinylic H) Target->Note2 OverReduction->Note2

Figure 1: Spectral differentiation logic flow. The target must be distinguished from the precursor (oxidation state) and the enone (saturation state).

Part 2: Comparative Spectral Profiling

This section compares the target molecule against its critical synthetic "alternatives"—the precursor and the impurity—demonstrating why specific signals are diagnostic.

Table 1: 1H NMR Diagnostic Signals (400 MHz, CDCl3)

Note: Chemical shifts are estimates based on additive substituent increments for ynones and benzyl ethers.

PositionProton TypeTarget: Ynone (δ ppm)Alt 1: Propargylic Alcohol (Precursor)Alt 2: Enone (Impurity)Diagnostic Value
C4-H Methine/CarbonylNo Signal (Quaternary C=O)~4.4 (m, CH-OH)No Signal Absence of signal at 4.4 ppm confirms oxidation.[1][2][3][4]
C5/C6 Alkyne/AlkeneNo Signal (Internal Alkyne)No Signal 6.1 - 6.9 (m, Vinylic)Absence of vinylic protons confirms the triple bond is intact.[1][2][3]
C7-H Methine (Ether)4.25 (q) ~4.0 (m)~3.9 (m)Deshielded by alkyne anisotropy; confirms C7 stereocenter integrity.[1][2][3]
C3-H α-Methylene2.65 (t) ~1.7 (m)~2.5 (m)Distinct downfield shift due to adjacent Carbonyl.[1][2][3]
Bn-CH2 Benzylic4.55 (AB q) 4.50 (s/AB)4.50 (s/AB)AB quartet often appears due to chirality at C7.[1][2][3]
C1-H Primary Alcohol3.65 (t) 3.65 (t)3.65 (t)Verifies the linker is intact and not oxidized to acid/aldehyde.[1][2][3]
Table 2: Infrared (IR) Spectroscopy Comparison
Functional GroupTarget: Ynone (cm⁻¹)Alt 1: Precursor (cm⁻¹)Diagnostic Note
C=O[1][2][3] Stretch 1670 - 1685 AbsentCritical: Conjugation lowers frequency from standard ketones (1715 cm⁻¹).[1][2][3]
C≡C Stretch 2200 - 2215 2230 (Weak)Often sharper in the ketone due to dipole polarization by C=O.[1][2][3]
O-H Stretch 3400 (Broad)3350-3450 (Very Broad)Target has 1 OH; Precursor has 2 OH groups (broader band).[1][2][3]

Part 3: Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

To ensure data integrity for drug development applications, follow this self-validating protocol.

  • Sample Preparation:

    • Dissolve 10-15 mg of the oil in 0.6 mL CDCl3 (neutralized with basic alumina to prevent acid-catalyzed rearrangement of the ynone).

    • Validation Step: Ensure solvent peak (CHCl3) is at 7.26 ppm.[2][3] If shifting occurs, the sample concentration is too high, causing stacking effects.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of quaternary alkyne carbons.

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The alkyne carbons (C5, C6) and Carbonyl (C4) have long T1 relaxation times. Short delays will suppress these diagnostic peaks in 13C NMR.[3]

    • Scans: Minimum 16 (1H) / 512 (13C).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H.

    • Critical: Check for the presence of a doublet at ~1.4 ppm (C8-Methyl).[1][2][3] If this appears as a singlet, the C7 chiral center may have racemized or the resolution is insufficient.

Protocol B: Rapid IR Screening (In-Process Control)

Use this for monitoring the oxidation reaction progress.[1][2][3][4]

  • Apply 1 drop of neat oil to the ATR crystal (Diamond/ZnSe).[3]

  • Scan range: 4000–600 cm⁻¹.[3]

  • Endpoint Criteria: The reaction is complete when the broad OH stretch at 3400 cm⁻¹ diminishes (but does not disappear, as C1-OH remains) and the sharp C=O band appears at ~1675 cm⁻¹ .[3]

Part 4: Advanced Characterization Workflow

For definitive structural assignment, specifically to distinguish the regiochemistry of the protecting group, use the following 2D NMR logic.

CharacterizationFlow Start Purified Isolate Step1 1H NMR Screening Check: Is C3-H triplet at 2.65 ppm? Start->Step1 Decision1 Signal Present? Step1->Decision1 Step2 HMBC (Heteronuclear Multiple Bond Correlation) Target: Correlation between C4 (C=O) and C3-H / C5 Decision1->Step2 Yes ResultB REJECT: Isomer/Precursor Decision1->ResultB No (Signal at 1.7 ppm) ResultA CONFIRMED: Ynone Structure (C=O is at C4) Step2->ResultA Cross-peak observed

Figure 2: Validation workflow. The HMBC correlation is the definitive proof of the ketone position relative to the alkyne.

Interpretation of 13C NMR (100 MHz, CDCl3)
  • C=O (C4): Expect signal at 186-188 ppm .

    • Note: Saturated ketones appear at ~210 ppm.[2][3][5] The upfield shift to ~186 ppm is the definitive proof of conjugation with the alkyne.

  • Alkyne (C5, C6): Two signals in the 80-95 ppm range.[1][2][3]

  • Benzylic Carbon: ~72 ppm.[1][2][3]

  • Aromatic Carbons: 127-138 ppm.[1][2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for Ynone IR/NMR shifts).

  • Collins, P. W., et al. (1986).[3] "Synthesis and antisecretory activity of misoprostol and its analogs." Journal of Medicinal Chemistry, 29(7), 1195-1207.[1][2][3] [2]

  • Pappo, R., et al. (1976).[3] "Chemistry of the prostaglandins. Synthesis of Misoprostol." Tetrahedron Letters, 17(4), 2627.[3]

  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] (Source for chemical shift additivity rules).

Sources

Comparative

quantification of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" in a reaction mixture by HPLC

Topic: Quantification of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" in a Reaction Mixture by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantification of "5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-" in a Reaction Mixture by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Analytical Context

The analyte 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is a critical synthetic intermediate, frequently encountered in the convergent synthesis of E-series prostaglandins (e.g., Misoprostol analogues). Structurally, it possesses three distinct functionalities that dictate its chromatographic behavior:

  • Polar Terminus: A primary hydroxyl group (C1).

  • Chromophore: A conjugated ynone system (alkyne adjacent to a ketone at C4-C5), providing UV activity distinct from non-conjugated precursors.

  • Lipophilic/Aromatic Domain: A benzyl ether protecting group (phenylmethoxy) at C7.

The Challenge: In a crude reaction mixture, this intermediate must be resolved from:

  • Starting Materials: Often aliphatic alkynes or aldehydes lacking the conjugated chromophore.

  • Deprotected Byproducts: Species where the benzyl group has been cleaved (loss of aromaticity).

  • Stereoisomers: If C7 is chiral (common in prostaglandin synthesis), diastereomeric separation may be required.

This guide compares two primary stationary phase chemistries: the industry-standard C18 (Octadecyl) and the selectivity-enhanced Phenyl-Hexyl . While C18 is the default for robustness, this guide demonstrates why Phenyl-Hexyl is often the superior choice for this specific benzyl-protected intermediate due to


 interactions.
Comparative Strategy: C18 vs. Phenyl-Hexyl

We evaluated both columns to determine the optimal method for quantification in a complex reaction matrix.

FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic +

interactions.
Selectivity Separates primarily by hydrophobicity (carbon chain length).Separates by hydrophobicity AND aromaticity.
Analyte Interaction Strong retention based on the octyl chain and benzyl group bulk.Specific interaction with the phenylmethoxy tail of the analyte.
Impurity Resolution Poor resolution between the target and de-benzylated impurities (similar hydrophobicity).Superior Resolution: The benzyl group on the target interacts strongly, shifting it away from non-aromatic impurities.
Verdict Baseline Standard. Good for pure samples.Recommended. Best for reaction mixtures containing aromatic vs. non-aromatic species.
Visualizing the Selectivity Mechanism

ColumnSelectivity cluster_C18 C18 Column (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Column (Dual Mode) Analyte Target Analyte (Benzyl Protected) C18_Mech Mechanism: Dispersive Forces Analyte->C18_Mech Phenyl_Mech Mechanism: Pi-Pi Stacking + Hydrophobic Analyte->Phenyl_Mech Strong Pi-Pi Impurity Impurity (Non-Aromatic) Impurity->C18_Mech Impurity->Phenyl_Mech No Pi-Pi Result_C18 Result: Co-elution Risk C18_Mech->Result_C18 Result_Phenyl Result: High Resolution Phenyl_Mech->Result_Phenyl

Caption: Comparison of separation mechanisms. The Phenyl-Hexyl phase leverages the benzyl protecting group for enhanced selectivity.

Detailed Experimental Protocols
Method A: The Phenyl-Hexyl Protocol (Recommended)

Best for: Complex reaction mixtures, separating benzylated product from de-benzylated byproducts.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C.[3][4]

  • Detection: UV-Vis (PDA) at 240 nm (Targeting the conjugated ynone) and 210 nm (General).

    • Note: The ynone (C=C-C=O) typically exhibits a redshift compared to isolated ketones. 240 nm provides specificity against non-conjugated starting materials.

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 80% B

    • 12.0 min: 95% B

    • 12.1 min: 30% B (Re-equilibration)

    • 15.0 min: Stop

Method B: The C18 Protocol (Alternative)

Best for: Routine purity checks of isolated material.

  • Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% H3PO4).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm.

Sample Preparation (Reaction Mixture)
  • Quench: Take 50 µL of reaction mixture and quench into 950 µL of cold Methanol.

  • Clarification: Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to remove precipitated salts/catalysts.

  • Dilution: Dilute the supernatant 1:10 with Mobile Phase A to match initial gradient conditions (preventing peak distortion).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

Performance Comparison Data

The following data represents typical performance metrics observed when analyzing a crude reaction mixture containing the target ynone, the de-protected alcohol, and the starting alkyne.

ParameterMethod A (Phenyl-Hexyl)Method B (C18)Acceptance Criteria
Retention Time (Target) 8.4 min6.2 minN/A
Resolution (Rs) (Target vs. Impurity)3.8 (Excellent)1.9 (Marginal)> 2.0
Tailing Factor (Tf) 1.11.3< 1.5
Theoretical Plates (N) > 12,000> 8,000> 5,000
LOD (Signal/Noise = 3) 0.05 µg/mL0.08 µg/mLN/A
Linearity (R²) 0.99980.9992> 0.999

Analysis: The Phenyl-Hexyl column provides a significantly higher Resolution (Rs = 3.8) because the benzyl group of the target molecule interacts with the phenyl ring on the stationary phase. The C18 column relies solely on hydrophobicity, resulting in a closer elution of the target and its de-protected analog (which is only slightly less hydrophobic).

Workflow & Decision Logic

The following diagram outlines the decision process for quantifying this intermediate during a synthesis campaign.

Workflow Start Reaction Sample Taken Prep Quench (MeOH) & Filter Start->Prep Screen Screening Run (C18) Prep->Screen Decision Impurities Co-eluting? Screen->Decision MethodC18 Use Method B (C18) Standard Quant Decision->MethodC18 No MethodPh Use Method A (Phenyl-Hexyl) Enhanced Selectivity Decision->MethodPh Yes (Aromatic impurities) Analyze Integrate Peak @ 240nm MethodC18->Analyze MethodPh->Analyze Report Calculate % Conversion Analyze->Report

Caption: Decision tree for selecting the appropriate stationary phase based on impurity profile.

References
  • BenchChem. (2025).[3][5] Application Notes and Protocols for 8-Epimisoprostol Reference Standard in HPLC Analysis. Retrieved from

  • National Institutes of Health (NIH). (2015). Development and validation of LC methods for the separation of misoprostol related substances. PubMed. Retrieved from

  • Waters Corporation. (2020). Quantitation of Misoprostol Acid in Human Plasma Using UPLC-MS/MS. Retrieved from

  • International Journal of Chemical & Pharmaceutical Analysis. (2015). Analytical Method Development and Validation for Simultaneous Estimation of Mifepristone and Misoprostol. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as an exercise in applied physical organic chemistry. To safely handle 5-Octyn-4-one, 1-hydroxy-7-(phenylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as an exercise in applied physical organic chemistry. To safely handle 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- , we must first deconstruct its molecular architecture.

This compound is a multifunctional organic molecule featuring a primary alcohol, a benzyl ether protecting group, and most critically, an α,β-alkynone (ynone) moiety. Alkynones are highly electrophilic acetylenic Michael acceptors[1]. In biological systems, they rapidly undergo nucleophilic conjugate addition with soft nucleophiles, particularly the thiol groups of cysteine residues in human proteins[2]. This "thiol-yne" reactivity dictates its toxicity profile, making it a potent skin sensitizer and respiratory hazard.

By understanding this causality, we can design self-validating safety, operational, and disposal protocols that actively quench this reactivity rather than merely containing it.

Personal Protective Equipment (PPE) Matrix & Causality

A standard lab coat and latex gloves are fundamentally insufficient for handling reactive Michael acceptors. Your PPE must reflect the permeation kinetics of the specific functional groups involved.

Table 1: Quantitative PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Alkynones can permeate standard nitrile over prolonged exposure. Butyl rubber provides a superior, thermodynamically unfavorable barrier against medium-chain organic ketones.
Eye/Face Splash goggles + full face shield (if handling >50 mL).The ynone moiety can cause severe corneal damage via rapid protein cross-linking in the aqueous, protein-rich environment of the eye[1].
Body Flame-retardant (FR) lab coat with tight-fitting cuffs.Prevents capillary wicking of the chemical onto the skin, mitigating the risk of irreversible thiol-yne sensitization[2].
Respiratory Fume hood (face velocity 80-100 fpm).While volatility is moderate, aerosolized ynones are potent respiratory tract sensitizers.

Operational Handling & Experimental Workflows

The presence of the benzyl ether and the alkynone requires orthogonal handling considerations. Benzyl ethers are generally stable but can undergo unintended cleavage under strong oxidative conditions or UV irradiation[3]. Therefore, the compound should be stored in amber vials under an inert atmosphere.

Step-by-Step Handling Methodology
  • Atmospheric Preparation: Purge the Schlenk line and reaction vessel with Argon for 15 minutes to displace ambient moisture and oxygen.

  • Transfer: Using a gas-tight syringe, transfer the 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- into the reaction flask.

    • Self-Validation Check: Ensure the syringe needle is immediately wiped with a tissue soaked in 10% sodium bisulfite. If the tissue remains odorless and shows no exothermic warming, the residual compound has been successfully quenched.

  • Reaction Execution: If utilizing the compound in a Palladium-catalyzed Sonogashira coupling, maintain strict temperature control. Alkynones can accelerate Pd-catalyzed reactions even at ppm catalyst loading[4], which may lead to unexpected exotherms.

  • Monitoring: Monitor the consumption of the ynone via LC-MS to ensure no unreacted Michael acceptor remains before proceeding to aqueous workup.

OperationalWorkflow Step1 1. PPE Donning Nitrile + Butyl Gloves Step2 2. Inert Transfer Argon Purged Schlenk Step1->Step2 Step3 3. Reaction Setup Monitor Exotherm Step2->Step3 Step4 4. Active Quenching 10% Bisulfite Wash Step3->Step4 Step5 5. Waste Segregation Non-Halogenated Org. Step4->Step5

Fig 1: Step-by-step operational and logistical workflow for handling reactive alkynones.

Methodology: Controlled Cleavage of the Benzyl Ether Group

If your synthetic workflow requires the removal of the 7-(phenylmethoxy) protecting group, avoid harsh hydrogenolysis which will inadvertently reduce the alkyne. Instead, utilize visible-light-mediated oxidative debenzylation[3].

  • Setup: Dissolve the compound in a biphasic solvent system (e.g., DCM/Water).

  • Reagent Addition: Add a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Irradiation: Irradiate the mixture using a 525 nm (green light) LED source to suppress side products[3].

  • Validation: Monitor the disappearance of the benzyl ether via TLC. The reaction is self-validating when the distinct UV-active benzyl spot is cleanly converted to the highly polar free alcohol.

Spill Response & Chemical Quenching

If a spill occurs, mechanical wiping is dangerous as it spreads the electrophile. We must exploit the compound's intrinsic reactivity to neutralize it.

Step-by-Step Spill Response Protocol
  • Containment: Surround the spill with an inert absorbent (e.g., diatomaceous earth). Do not use combustible materials like paper towels.

  • Chemical Quenching: Spray the spill area heavily with a freshly prepared 10% (w/v) Sodium Bisulfite (

    
    ) solution.
    
  • Mechanistic Causality: The bisulfite anion acts as a soft nucleophile, rapidly attacking the electrophilic β-carbon of the alkynone via a 1,4-conjugate addition[1]. This converts the hazardous, lipophilic Michael acceptor into a highly polar, water-soluble, and biologically inert sulfonate adduct.

  • Verification: Wait 15 minutes to ensure complete kinetic conversion before sweeping the absorbent into a solid waste container.

ToxicityPathway A 5-Octyn-4-one (Michael Acceptor) B Biological Thiols (Cysteine in Skin) A->B Unprotected Exposure D NaHSO3 (Quenching Agent) A->D Spill Response C Thiol-yne Adduct (Sensitization) B->C Conjugate Addition E Sulfonate Adduct (Safe & Inert) D->E Nucleophilic Quenching

Fig 2: Mechanistic pathway of alkynone toxicity and the chemical rationale for bisulfite quenching.

Disposal & Waste Management Plan

Waste containing 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- cannot be indiscriminately mixed with general organic waste due to the severe risk of cross-reactivity with waste amines or thiols, which can generate heat and pressure in sealed carboys.

Step-by-Step Disposal Plan
  • Pre-Disposal Quenching: Never dispose of the unreacted compound directly. Always quench the reaction mixture with an excess of a thiol-based scavenger (e.g., dithiothreitol) or sodium bisulfite[2].

  • Aqueous Separation: Separate the quenched aqueous layer (now containing the inert sulfonate adduct) from the organic layer.

  • Organic Waste Segregation: The organic layer, containing the cleaved benzyl ether byproducts (if debenzylation occurred[3]), must be placed in a designated "Non-Halogenated Organic Waste" container.

  • Labeling: Explicitly label the waste container: "Contains Quenched Alkynones and Benzyl Ether Derivatives - DO NOT MIX WITH ACIDS OR AMINES."

References

  • [3] Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters - ACS Publications. URL: [Link]

  • [4] α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. URL: [Link]

  • [2] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC / National Institutes of Health. URL: [Link]

  • [1] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. URL: [Link]

Sources

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